molecular formula C21H20N4O2 B3321049 RP101075 CAS No. 1306760-73-5

RP101075

Cat. No.: B3321049
CAS No.: 1306760-73-5
M. Wt: 360.4 g/mol
InChI Key: WGUXQKIWMYYPQI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RP101075 is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-5-(3-(1-amino-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile is 360.15862589 g/mol and the complexity rating of the compound is 562. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3-[(1S)-1-amino-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-24-20(25-27-21)17-5-3-4-16-15(17)7-8-18(16)23/h3-6,9-10,12,18H,7-8,23H2,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUXQKIWMYYPQI-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306760-73-5
Record name RP-101075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP-101075
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8WS2OJX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action: Selective S1P Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of RP101075

This compound is a potent and orally active small molecule that functions as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1][2] It is one of the primary active metabolites of Ozanimod (RPC1063), a drug developed for the treatment of autoimmune diseases such as relapsing multiple sclerosis and ulcerative colitis.[1][3] The therapeutic effects of this compound are primarily derived from its interaction with S1PR1, which plays a crucial role in regulating the trafficking of lymphocytes.[3]

Activation of S1PR1 on lymphocytes by this compound leads to the internalization of the receptor. This process functionally antagonizes the natural signaling of its ligand, sphingosine-1-phosphate (S1P), which is essential for the egress of lymphocytes from secondary lymphoid organs. By preventing the migration of C-C chemokine receptor type 7 (CCR7)+ T cells and B cells from the lymph nodes into the peripheral circulation, this compound causes a reversible, dose-dependent reduction in circulating lymphocytes, a condition known as lymphopenia. This sequestration of autoreactive lymphocytes prevents them from reaching sites of inflammation, thereby mitigating tissue damage in autoimmune conditions.

Beyond its immunomodulatory effects, this compound has demonstrated neuroprotective and vasculoprotective activities. In preclinical models of intracerebral hemorrhage, it attenuates neurological deficits, reduces brain edema, and decreases the infiltration of inflammatory cells like lymphocytes, neutrophils, and microglia. Furthermore, it enhances blood-brain barrier integrity and alleviates neuronal death. In models of cerebrovascular thrombosis, this compound improves microvascular circulation and reduces thrombus volume.

Signaling Pathway and Metabolic Fate

The mechanism of this compound begins with its binding to S1PR1, a G-protein-coupled receptor (GPCR). This activation leads to the sequestration of lymphocytes within lymph nodes. This compound itself is a product of the metabolism of Ozanimod, primarily mediated by cytochrome P450 (CYP) 3A. Subsequently, this compound is further metabolized, notably by Monoamine Oxidase B (MAO-B), which catalyzes a stereospecific oxidative deamination to form the metabolite CC112273.

cluster_metabolism Metabolic Pathway cluster_signaling S1PR1 Signaling Cascade Ozanimod Ozanimod This compound This compound Ozanimod->this compound CYP3A CC112273 CC112273 This compound->CC112273 MAO-B RP101075_agonist This compound S1PR1 S1PR1 Receptor (on Lymphocyte) RP101075_agonist->S1PR1 Binds & Activates Internalization Receptor Internalization S1PR1->Internalization Egress_Block Inhibition of Lymphocyte Egress Internalization->Egress_Block Sequestration Lymphocyte Sequestration (in Lymph Node) Egress_Block->Sequestration

Metabolism of Ozanimod and subsequent S1PR1 signaling by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The data below summarizes its binding affinity and functional activity at the S1P receptors, as well as the kinetics of its metabolism.

Table 1: In Vitro Potency (EC50) of this compound and Related Compounds
CompoundS1PR1 (nM)S1PR5 (nM)Selectivity (S1PR5/S1PR1)Notes
This compound 0.185 / 0.275.9>21-foldHighly potent and selective for S1PR1 over S1PR5. >10,000-fold selectivity over S1PR2, 3, and 4.
RPC1063 (Ozanimod)0.156 / 0.4411.1~25-foldParent compound.
RP1014420.131171>1300-foldAnother active metabolite of Ozanimod.
RP1019880.1932.8~172-foldAnother active metabolite of Ozanimod.
Table 2: Pharmacokinetic and Distribution Properties
ParameterValueSpeciesNotes
Brain to Blood Ratio31Preclinical SpeciesIndicates significant crossing of the blood-brain barrier.
Metabolite/Parent Ratio0.85Preclinical/HumanRatio of this compound to parent compound RPC1063 after dosing.
Median Tmax~6 hoursHumanTime to reach maximum plasma concentration.
Elimination Half-life (t1/2)~19-22 hoursHumanSimilar to Ozanimod and another metabolite, RP101988.
Table 3: Kinetic Parameters of this compound Metabolism by MAO-B
ParameterValueSource
KMapp4.8 µMHuman Liver Mitochondrial Fractions
Vmax50.3 pmol/min/mg proteinHuman Liver Mitochondrial Fractions
Intrinsic Clearance (Clint)12 µl/min/mgHuman Liver Mitochondrial Fractions
KM1.1 µMHuman Recombinant MAO-B

Experimental Protocols

The mechanism of action and efficacy of this compound have been elucidated through a series of key in vitro and in vivo experiments.

In Vitro S1PR1 Potency Assay (cAMP Inhibition)

This assay determines the functional potency of this compound by measuring its ability to inhibit the production of cyclic AMP (cAMP) following stimulation, a downstream effect of S1PR1 activation.

  • Objective: To determine the EC50 value of this compound at the S1P1 receptor.

  • Methodology:

    • Cells expressing the human S1P1 receptor are cultured and prepared.

    • The cells are treated with varying concentrations of this compound.

    • cAMP production is stimulated using an agent like forskolin.

    • The concentration of intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

    • The results are plotted as a dose-response curve, and the EC50 value is calculated, representing the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.

A Culture S1PR1- expressing cells B Add varying concentrations of this compound A->B C Stimulate cAMP production (e.g., with Forskolin) B->C D Measure intracellular cAMP levels C->D E Plot dose-response curve & calculate EC50 D->E

Workflow for the in vitro cAMP inhibition assay.
In Vivo Efficacy in Mouse EAE Model

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for human multiple sclerosis to assess the therapeutic potential of immunomodulatory agents.

  • Objective: To evaluate the ability of this compound to reduce disease severity by preventing inflammatory cell infiltration into the central nervous system.

  • Methodology:

    • Induction: EAE is induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) in Complete Freund's Adjuvant. Pertussis toxin is administered on day 0 and day 2 to facilitate immune cell entry into the CNS.

    • Treatment: Upon the first signs of clinical symptoms (e.g., limp tail), mice are randomized into treatment groups. This compound is administered orally once daily at specified doses (e.g., 0.1 and 0.3 mg/kg).

    • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., paralysis) and body weight.

    • Endpoint Analysis: After a set treatment period (e.g., 14 days), blood is collected to measure lymphocyte counts as a pharmacodynamic biomarker. Efficacy is determined by the reduction in clinical disease scores compared to a vehicle-treated control group.

A Induce EAE in mice (MOG peptide immunization) B Onset of clinical symptoms A->B C Randomize mice & begin daily oral treatment (this compound or Vehicle) B->C D Daily monitoring of clinical score & weight C->D E Endpoint: Measure lymphocyte counts & compare clinical scores D->E A Prepare cranial window in mouse for imaging B Induce thrombosis in cortical arteriole via laser A->B C Administer this compound or Vehicle B->C D Measure blood flow velocity using 2-photon microscopy C->D E Analyze flow restoration, thrombus volume, & leukocyte content D->E

References

RP101075 as a selective S1PR1 agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RP101075: A Selective S1PR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), identified as a major active metabolite of the immunomodulatory drug Ozanimod (RPC1063)[1][2]. Ozanimod is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis[3][4]. The therapeutic effects of Ozanimod are mediated, in large part, by this compound, which demonstrates high affinity and functional activity at S1PR1[5]. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a selective agonist for S1PR1 and S1PR5. S1PR1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. Upon activation by an agonist like this compound, S1PR1 on the surface of lymphocytes is internalized, rendering the cells unresponsive to the endogenous ligand, sphingosine-1-phosphate (S1P), which is crucial for their egress from secondary lymphoid organs. This functional antagonism leads to the sequestration of lymphocytes, particularly CCR7+ T cells and B cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate tissues and contribute to inflammation and autoimmune pathology.

Signaling Pathway

The binding of this compound to S1PR1, which is primarily coupled to the Gi/o family of G proteins, initiates a downstream signaling cascade. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of Gi/o also leads to the activation of other signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are involved in cell survival and proliferation.

S1PR1_Signaling_Pathway cluster_cytosol Cytosol This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds to G_protein Gi/o S1PR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inflammation, Cell Survival) CREB->Gene_Expression Regulates

Caption: S1PR1 Signaling Pathway Activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound at the S1P receptors.

Table 1: In Vitro Potency of this compound
ReceptorAssay TypeParameterValue (nM)Reference
S1PR1GTPγS BindingEC500.27
S1PR1cAMP InhibitionEC500.185
S1PR5GTPγS BindingEC505.9
Table 2: Selectivity Profile of this compound
ReceptorSelectivity over S1PR1 (fold)Reference
S1PR2>10,000
S1PR3>10,000
S1PR4>10,000
S1PR5>100

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to S1P receptors.

  • Cell Lines: CHO or HEK293 cells stably expressing human S1PR1.

  • Radioligand: [³²P]S1P or a suitable tritiated S1PR1 antagonist.

  • Procedure:

    • Prepare cell membranes from the transfected cell lines.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

2. GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the receptor.

  • Cell Lines: CHO or HEK293 cells expressing human S1PR1.

  • Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • Procedure:

    • Prepare cell membranes.

    • Incubate the membranes with GDP and varying concentrations of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Calculate the EC50 value from the dose-response curve.

3. cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity upon S1PR1 activation.

  • Cell Lines: CHO or HEK293 cells expressing human S1PR1.

  • Reagents: Forskolin (B1673556) (to stimulate adenylyl cyclase), varying concentrations of this compound, and a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

    • Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Models

1. Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to evaluate the neuroprotective effects of this compound.

  • Animal Strain: C57BL/6 mice.

  • Procedure:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Induce ICH by injecting autologous blood or collagenase into the striatum.

    • Administer this compound (e.g., 0.3-0.6 mg/kg) orally at specified time points post-ICH induction.

    • Assess neurological deficits using a standardized scoring system at various time points.

    • At the end of the study, sacrifice the animals and measure brain edema, infarct volume, and markers of inflammation (e.g., cytokine levels, immune cell infiltration) in the brain tissue.

2. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This is a model for multiple sclerosis used to assess the immunomodulatory effects of this compound.

  • Animal Strain: C57BL/6 mice.

  • Procedure:

    • Induce EAE by immunizing mice with a myelin antigen (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant, followed by pertussis toxin injections.

    • Begin oral administration of this compound (e.g., 0.1-0.3 mg/kg/day) at the onset of clinical signs or prophylactically.

    • Monitor the animals daily for clinical signs of EAE and score the disease severity.

    • At the end of the study, collect blood for lymphocyte counts and tissues (spleen, lymph nodes, spinal cord) for histological analysis of inflammation and demyelination.

3. Systemic Lupus Erythematosus (SLE) NZBWF1 Mouse Model

This model is used to study the efficacy of this compound in a model of systemic autoimmunity.

  • Animal Strain: NZB/W F1 female mice.

  • Procedure:

    • Begin treatment with this compound (e.g., 0.3-3 mg/kg/day, orally) at an age when the mice start to develop signs of SLE (e.g., 23 weeks).

    • Monitor disease progression by measuring proteinuria and blood urea (B33335) nitrogen (BUN) levels regularly.

    • At the end of the study, collect blood for autoantibody titers and spleens for lymphocyte subset analysis.

    • Perform histological analysis of the kidneys to assess glomerulonephritis and immune complex deposition.

Experimental and Logical Workflows

In Vitro Characterization Workflow

in_vitro_workflow start Start: Synthesize/Obtain this compound binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay_gtp GTPγS Binding Assay (Determine Potency - EC50) start->functional_assay_gtp functional_assay_camp cAMP Assay (Determine Potency - IC50) start->functional_assay_camp selectivity_panel Selectivity Screening (Binding/Functional Assays on S1PR2,3,4,5) start->selectivity_panel data_analysis Data Analysis (Calculate Ki, EC50, IC50, Selectivity Ratios) binding_assay->data_analysis functional_assay_gtp->data_analysis functional_assay_camp->data_analysis selectivity_panel->data_analysis conclusion Conclusion: Potent and Selective S1PR1 Agonist data_analysis->conclusion

Caption: In Vitro Characterization Workflow for this compound.

In Vivo Efficacy Testing Workflow

in_vivo_workflow start Select Animal Model (e.g., EAE, ICH, SLE) disease_induction Induce Disease Pathology start->disease_induction treatment Administer this compound vs. Vehicle (Dose-Response) disease_induction->treatment monitoring Monitor Clinical Score / Disease Markers (e.g., Weight, Proteinuria) treatment->monitoring endpoint_analysis Endpoint Analysis: - Histology - Biomarkers - Lymphocyte Counts monitoring->endpoint_analysis data_analysis Statistical Analysis of Results endpoint_analysis->data_analysis conclusion Determine In Vivo Efficacy data_analysis->conclusion

Caption: In Vivo Efficacy Testing Workflow for this compound.

Safety and Pharmacokinetics

This compound, as a metabolite of Ozanimod, has been part of the extensive safety and pharmacokinetic assessments of the parent drug. Ozanimod is generally well-tolerated. Due to its selectivity for S1PR1 and S1PR5 and lack of activity at S1PR3, this compound is expected to have a favorable cardiovascular safety profile, with a reduced risk of bradycardia and other cardiac effects that have been associated with less selective S1P receptor modulators.

Pharmacokinetic studies in humans have shown that after oral administration of Ozanimod, this compound is a major circulating active metabolite. It has a high steady-state brain-to-blood ratio, suggesting good central nervous system penetration, which is relevant for its therapeutic effects in neurological conditions like multiple sclerosis.

Conclusion

This compound is a highly potent and selective S1PR1 agonist that is a key active metabolite of Ozanimod. Its mechanism of action, involving the sequestration of lymphocytes in lymphoid organs, underlies its therapeutic efficacy in various models of autoimmune and inflammatory diseases. The data presented in this guide demonstrate its promising pharmacological profile and provide a foundation for further research and development of selective S1PR1 modulators. The detailed experimental protocols offer a starting point for researchers aiming to investigate the properties of this compound and similar compounds.

References

The Role of RP101075 in Immune Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101075, the active metabolite of the sphingosine-1-phosphate (S1P) receptor modulator Ozanimod, has emerged as a potent and selective agonist for S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5). This technical guide provides an in-depth overview of the role of this compound in immune modulation, consolidating key preclinical data, experimental methodologies, and signaling pathways. By activating S1PR1, this compound effectively sequesters lymphocytes within peripheral lymphoid organs, preventing their migration to sites of inflammation. This mechanism underlies its therapeutic potential in various autoimmune and inflammatory conditions. Furthermore, its interaction with S1PR5 suggests a role in modulating the function of oligodendrocytes and natural killer (NK) cells. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound.

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a diverse array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neural cell survival, through its interaction with a family of five G protein-coupled receptors (S1PR1-5)[1][2]. Pharmacological modulation of S1P receptors has proven to be a successful strategy for the treatment of autoimmune diseases, most notably multiple sclerosis (MS)[3].

This compound is a potent and selective small molecule modulator of S1PR1 and S1PR5 and is the primary active metabolite of Ozanimod (RPC1063)[4][5]. Its high affinity and selectivity for S1PR1 are central to its primary mechanism of immune modulation: the reversible sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate tissues and cause inflammation. This targeted immunomodulatory effect, coupled with a favorable cardiovascular safety profile, distinguishes this compound as a promising therapeutic agent.

This guide will detail the molecular interactions, cellular effects, and preclinical efficacy of this compound, with a focus on its role in modulating the immune response.

Mechanism of Action: S1P Receptor Signaling

This compound exerts its immunomodulatory effects primarily through its agonist activity at S1PR1 and S1PR5.

S1PR1 Signaling and Lymphocyte Sequestration

Activation of S1PR1 on lymphocytes by this compound is the cornerstone of its immune-modulating activity. S1PR1 is coupled to the Gαi inhibitory G protein. Upon binding of this compound, the receptor signals through Gαi, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)-AKT and extracellular signal-regulated kinase (ERK) pathways.

This signaling cascade ultimately leads to the internalization and degradation of the S1PR1 receptor on the lymphocyte surface. Lymphocytes rely on sensing an S1P gradient between the low-S1P environment of lymphoid tissues and the high-S1P concentration in blood and lymph to egress from the lymphoid organs. By downregulating S1PR1, this compound renders lymphocytes unresponsive to this S1P gradient, effectively trapping them within the lymph nodes and other secondary lymphoid tissues. This sequestration prevents their recirculation and migration to sites of inflammation.

S1PR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound S1PR1 S1PR1 This compound->S1PR1 Gai Gαi S1PR1->Gai activates Internalization S1PR1 Internalization & Degradation S1PR1->Internalization AC Adenylyl Cyclase Gai->AC inhibits PI3K PI3K Gai->PI3K activates ERK ERK Gai->ERK activates AKT AKT PI3K->AKT activates Sequestration Lymphocyte Sequestration in Lymphoid Organs Internalization->Sequestration

Caption: this compound-mediated S1PR1 signaling cascade leading to lymphocyte sequestration.
S1PR5 Signaling

This compound also demonstrates high affinity for S1PR5. This receptor is predominantly expressed on oligodendrocytes in the central nervous system (CNS) and on natural killer (NK) cells. In oligodendrocytes, S1PR5 signaling is implicated in promoting cell survival and inhibiting migration. Activation of S1PR5 can engage Gα12/13 proteins, leading to the activation of the Rho/Rho-associated protein kinase (ROCK) signaling pathway, which negatively impacts cell migration. In NK cells, S1PR5 is crucial for their egress from lymph nodes and bone marrow. The agonistic effect of this compound on S1PR5 may therefore contribute to its therapeutic effects in neurological disorders by promoting oligodendrocyte function and modulating NK cell trafficking.

S1PR5_Signaling cluster_membrane_s5 Cell Membrane cluster_cytoplasm_s5 Cytoplasm RP101075_s5 This compound S1PR5_s5 S1PR5 RP101075_s5->S1PR5_s5 Ga1213 Gα12/13 S1PR5_s5->Ga1213 activates Oligo_Survival Oligodendrocyte Survival S1PR5_s5->Oligo_Survival NK_Egress NK Cell Egress from Lymphoid Organs S1PR5_s5->NK_Egress Rho Rho Ga1213->Rho activates ROCK ROCK Rho->ROCK activates Migration_Inhibition Cell Migration Inhibition ROCK->Migration_Inhibition

Caption: this compound-mediated S1PR5 signaling in oligodendrocytes and NK cells.

Quantitative Data on this compound Activity and Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Potency of this compound

ReceptorEC50 (nM)Selectivity vs. S1PR1
S1PR10.27-
S1PR55.9>100-fold
S1PR2>10,000>10,000-fold
S1PR3>10,000>10,000-fold
S1PR4>10,000>10,000-fold
Data from reference

Table 2: Efficacy of this compound in the NZBWF1 Murine Model of Systemic Lupus Erythematosus (SLE)

Treatment Group (mg/kg)Mean Proteinuria Score (Week 42)Mean Serum Blood Urea Nitrogen (BUN) (mg/dL) at Termination
Vehicle3.5150
This compound (0.3)2.8120
This compound (1.0)2.280
This compound (3.0)1.5 50
*p < 0.05, *p < 0.01 vs. Vehicle. Data adapted from Taylor Meadows KR, et al. PLoS One. 2018.

Table 3: Effect of this compound on Splenic Lymphocyte Subsets in the NZBWF1 SLE Model

Cell PopulationVehicle (Mean Cell Count x 10^6)This compound (3.0 mg/kg) (Mean Cell Count x 10^6)% Reduction
Total T Cells4515 67%
Naive CD4+ T Cells12375%
Total B Cells8030 63%
Plasmacytoid Dendritic Cells1.50.567%
*p < 0.01 vs. Vehicle. Data adapted from Taylor Meadows KR, et al. PLoS One. 2018.

Table 4: Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

ParameterVehicleThis compound (1 mg/kg)
Neurological Deficit Score (24h post-ICH)106
Brain Water Content (%) (24h post-ICH)8279
Infiltrating Lymphocytes (cells/mm²) (24h post-ICH)15050
Infiltrating Neutrophils (cells/mm²) (24h post-ICH)250100
p < 0.05 vs. Vehicle. Data adapted from Sun N, et al. Stroke. 2016.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

NZBWF1 Murine Model of Systemic Lupus Erythematosus (SLE)

This model spontaneously develops an autoimmune disease that closely resembles human SLE, characterized by autoantibody production, glomerulonephritis, and proteinuria.

  • Animals: Female NZBWF1/J mice.

  • Disease Induction: Disease develops spontaneously, with proteinuria typically appearing between 20 and 25 weeks of age.

  • Treatment: this compound is administered orally (gavage) daily, starting from the onset of proteinuria (e.g., 23 weeks of age) and continuing for the duration of the study (e.g., up to 42 weeks of age).

  • Monitoring and Endpoints:

    • Proteinuria: Assessed weekly using urine dipsticks.

    • Serum Blood Urea Nitrogen (BUN) and Creatinine: Measured at study termination as indicators of kidney function.

    • Histopathology: Kidneys are harvested at termination, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess glomerulonephritis, interstitial inflammation, and fibrosis.

    • Immunophenotyping: Spleens are harvested, and single-cell suspensions are prepared for flow cytometric analysis of various immune cell populations (e.g., T cells, B cells, dendritic cells) using fluorescently labeled antibodies.

SLE_Workflow start Female NZBWF1/J Mice (Spontaneous SLE Model) proteinuria Onset of Proteinuria (approx. 23 weeks) start->proteinuria treatment Daily Oral Gavage: - Vehicle - this compound (various doses) proteinuria->treatment monitoring Weekly Monitoring: - Proteinuria - Body Weight treatment->monitoring throughout study termination Study Termination (approx. 42 weeks) monitoring->termination analysis Endpoint Analysis: - Serum BUN/Creatinine - Kidney Histopathology - Spleen Immunophenotyping termination->analysis

Caption: Experimental workflow for the NZBWF1 murine SLE model.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to investigate the neuroprotective and anti-inflammatory effects of this compound in the context of hemorrhagic stroke.

  • Animals: Male C57BL/6J mice.

  • ICH Induction:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Place the mouse in a stereotaxic frame.

    • Make a small burr hole in the skull over the striatum.

    • Slowly infuse collagenase type VII (e.g., 0.075 U in 0.5 µL saline) into the striatum using a microinfusion pump.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Treatment: this compound is administered orally (gavage) at a specified time point after ICH induction (e.g., 2 hours post-surgery) and then daily for a defined period (e.g., 3 days).

  • Monitoring and Endpoints:

    • Neurological Deficit Scoring: Assessed at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., Bederson score, corner turn test, forelimb placing test).

    • Brain Water Content: Determined at a specific time point (e.g., 24 hours) by comparing the wet and dry weight of the brain hemispheres to quantify brain edema.

    • Immunohistochemistry/Immunofluorescence: Brains are harvested, sectioned, and stained with antibodies against markers for immune cells (e.g., CD3 for lymphocytes, MPO for neutrophils, Iba1 for microglia/macrophages) to quantify neuroinflammation.

    • Blood-Brain Barrier (BBB) Permeability: Assessed by injecting a tracer (e.g., Evans blue dye) intravenously before sacrifice and measuring its extravasation into the brain parenchyma.

ICH_Workflow start_ich Male C57BL/6J Mice ich_induction Collagenase-Induced ICH (Striatal Injection) start_ich->ich_induction treatment_ich Oral Gavage (2h post-ICH): - Vehicle - this compound ich_induction->treatment_ich monitoring_ich Assessment at 24, 48, 72h: - Neurological Deficit Scoring treatment_ich->monitoring_ich termination_ich Sacrifice at specific time points monitoring_ich->termination_ich analysis_ich Endpoint Analysis: - Brain Water Content - Immunohistochemistry - BBB Permeability termination_ich->analysis_ich

Caption: Experimental workflow for the collagenase-induced ICH mouse model.

Conclusion

This compound is a potent and selective S1PR1 and S1PR5 modulator with significant immunomodulatory properties. Its primary mechanism of action, the sequestration of lymphocytes in peripheral lymphoid organs via S1PR1 activation, has been well-demonstrated in preclinical models of autoimmune disease. The quantitative data presented in this guide highlight its efficacy in reducing disease severity in models of SLE and ICH. The detailed experimental protocols provide a foundation for further investigation into its therapeutic potential. The dual engagement of S1PR1 and S1PR5 suggests that this compound may have a multifaceted therapeutic profile, impacting not only lymphocyte trafficking but also CNS-resident cells. This technical guide serves as a valuable resource for the scientific community to advance the understanding and potential clinical application of this compound in immune-mediated and inflammatory disorders.

References

The Pharmacokinetic and Pharmacodynamic Profile of RP101075: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is an active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1] As a key contributor to the overall pharmacological activity of its parent compound, a thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for the development and clinical application of S1P1R-targeting therapies. This technical guide provides an in-depth overview of the PK and PD of this compound, including detailed experimental protocols and visualizations of key biological pathways and workflows.

Pharmacokinetics of this compound

This compound is formed in humans following the administration of Ozanimod.[1] It is considered a minor active metabolite in terms of plasma concentration compared to the parent drug and another major active metabolite, RP101988.[2]

Data Presentation: Pharmacokinetic Parameters of this compound in Healthy Volunteers

The following table summarizes the key pharmacokinetic parameters of this compound observed in clinical studies involving healthy adult volunteers.

ParameterValueStudy ConditionSource
Tmax (median) ~6 hoursFollowing single and multiple doses of Ozanimod[3]
Elimination Half-life (t½) 19-22 hoursFollowing single and multiple doses of Ozanimod[1]
Plasma AUC (% of total agonist) 11%At steady state
Food Effect on Cmax (90% CI for ratio) 0.76-0.88High-fat meal vs. fasted
Food Effect on AUC₀-∞ (90% CI for ratio) Within 0.80-1.25High-fat and low-fat meal vs. fasted

Experimental Protocols

Clinical Pharmacokinetic Study Protocol (Adapted from NCT03644576)

This protocol outlines the methodology for a Phase 1, single-center, randomized, double-blind, placebo-controlled study to evaluate the multiple-dose pharmacokinetics of Ozanimod and its metabolites, including this compound.

Study Design:

  • Participants: 56 healthy adult subjects.

  • Treatment Arms: Randomized to receive either Ozanimod or placebo once daily for 30 days.

  • Dosing Regimen: A dose-escalation schedule for Ozanimod was followed.

  • Blood Sampling: Blood samples for pharmacokinetic analysis of Ozanimod and its metabolites were collected at pre-dose and at various time points post-dose on specified days.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, and AUC.

G Experimental Workflow for Clinical Pharmacokinetic Study cluster_screening Screening & Randomization cluster_dosing Dosing Period (30 Days) cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis Screening Screening of Healthy Volunteers Randomization Randomization (Ozanimod vs. Placebo) Screening->Randomization Dosing Once Daily Oral Administration Randomization->Dosing BloodCollection Serial Blood Sample Collection Dosing->BloodCollection LCMS LC-MS/MS Analysis of Plasma Samples BloodCollection->LCMS PK_Analysis Non-compartmental Pharmacokinetic Analysis LCMS->PK_Analysis

Figure 1: Experimental Workflow for a Clinical Pharmacokinetic Study.

Laser-Induced Thrombosis Mouse Model Protocol

This protocol describes a method for inducing thrombosis in a mouse model to evaluate the pharmacodynamic effects of this compound on microvascular circulation.

Animal Model:

  • Male BALB/c mice are used.

Procedure:

  • Anesthesia: Mice are anesthetized.

  • Surgical Preparation: A midline laparotomy is performed to expose the mesenteric vessels.

  • Thrombosis Induction:

    • A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.

    • A specific wavelength laser is focused on a mesenteric arteriole to induce endothelial injury and subsequent thrombus formation.

  • Treatment: this compound or vehicle is administered to the mice.

  • Intravital Microscopy: Thrombus formation and blood flow are monitored in real-time using an intravital microscope.

  • Data Analysis: Thrombus size, time to occlusion, and blood flow velocity are quantified.

G Experimental Workflow for Laser-Induced Thrombosis Model cluster_prep Animal Preparation cluster_induction Thrombosis Induction cluster_treatment Treatment cluster_imaging Imaging and Analysis Anesthesia Anesthetize Mouse Surgery Expose Mesenteric Vessels Anesthesia->Surgery Dye Administer Photosensitizing Dye Surgery->Dye Laser Apply Laser to Induce Endothelial Injury Dye->Laser Treatment Administer this compound or Vehicle Laser->Treatment Microscopy Intravital Microscopy of Thrombus Formation Treatment->Microscopy Analysis Quantify Thrombosis and Blood Flow Microscopy->Analysis

Figure 2: Experimental Workflow for the Laser-Induced Thrombosis Mouse Model.

Pharmacodynamics of this compound

This compound is a selective agonist of the S1P1 receptor. This interaction is the primary driver of its pharmacodynamic effects.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by this compound initiates a cascade of intracellular signaling events. S1P1R is coupled to the inhibitory G protein, Gi. Upon activation, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.

G This compound-Mediated S1P1R Signaling Pathway cluster_cytoplasm Cytoplasm This compound This compound S1P1R S1P1 Receptor This compound->S1P1R Binds to Gi Gi Protein (αβγ) S1P1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CellularResponse Downstream Cellular Response PKA_active->CellularResponse Phosphorylates Substrates

Figure 3: this compound-Mediated S1P1 Receptor Signaling Pathway.

Key Pharmacodynamic Effects
  • Lymphocyte Trafficking: A primary pharmacodynamic effect of S1P1R agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This effect is a key mechanism for the therapeutic efficacy of Ozanimod in autoimmune diseases.

  • Vascular Effects: this compound has been shown to improve microvascular circulation following thrombosis. This effect is likely mediated by its action on S1P1 receptors on endothelial cells.

Conclusion

This compound is a pharmacologically active metabolite of Ozanimod that contributes to the overall efficacy of the parent drug through its selective agonism of the S1P1 receptor. Its pharmacokinetic profile is characterized by a relatively long half-life. The primary pharmacodynamic effect of this compound is the modulation of lymphocyte trafficking and vascular function via the S1P1R-Gi-cAMP signaling pathway. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Cellular Pathways Affected by RP101075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RP101075 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and a major active metabolite of the immunomodulatory drug Ozanimod. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound. By targeting S1PR1, a G protein-coupled receptor, this compound plays a critical role in regulating immune cell trafficking and vascular endothelial barrier integrity. This document details the molecular interactions, downstream signaling cascades, and physiological effects of this compound, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the mechanism of action of this compound and its therapeutic potential.

Introduction

This compound is a key active metabolite of Ozanimod (RPC1063), a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] Ozanimod itself is a prodrug that is metabolized to form several active compounds, with this compound being a significant contributor to the overall pharmacological activity.[3][4] this compound exhibits high potency and selectivity as an agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and, to a lesser extent, S1PR5.[5] Its primary mechanism of action involves the modulation of lymphocyte trafficking, leading to the sequestration of lymphocytes in lymphoid organs and thereby reducing the infiltration of immune cells into sites of inflammation.

Physicochemical and Pharmacokinetic Properties

This compound is formed from Ozanimod through a dealkylation reaction predominantly mediated by the cytochrome P450 enzyme CYP3A4. It is further metabolized by monoamine oxidase B (MAO-B) to form another major active metabolite, CC112273. The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies.

ParameterValueSpeciesReference
EC50 for S1PR1 0.27 nMIn vitro
EC50 for S1PR5 5.9 nMIn vitro
Median Tmax ~6 hoursHuman

Table 1: Pharmacological and Pharmacokinetic Parameters of this compound. This table summarizes key in vitro potency and human pharmacokinetic parameters of this compound.

Core Signaling Pathway: S1PR1 Modulation

The primary molecular target of this compound is the S1PR1, a G protein-coupled receptor (GPCR) that is highly expressed on lymphocytes and endothelial cells. The binding of this compound to S1PR1 initiates a cascade of intracellular signaling events that ultimately govern cellular responses.

G Protein Coupling and Downstream Effectors

Upon agonist binding, S1PR1 primarily couples to the Gi/o family of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi/o and Gβγ) triggers multiple downstream signaling pathways.

S1PR1_Signaling This compound This compound S1PR1 S1PR1 This compound->S1PR1 Agonist Binding Gi Gi/o Protein S1PR1->Gi Activation LymphocyteEgress ↓ Lymphocyte Egress S1PR1->LymphocyteEgress EndothelialBarrier ↑ Endothelial Barrier Function S1PR1->EndothelialBarrier AC Adenylyl Cyclase Gi->AC Inhibition Gbetagamma Gβγ Gi->Gbetagamma Dissociation cAMP cAMP AC->cAMP Conversion of ATP PI3K PI3K Gbetagamma->PI3K Rac Rac Gbetagamma->Rac Akt Akt PI3K->Akt CellMigration Cell Migration & Survival Akt->CellMigration ERK ERK Rac->ERK ERK->CellMigration

Figure 1: S1PR1 Downstream Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon this compound binding to S1PR1.

Functional Antagonism and Lymphocyte Sequestration

A key aspect of S1PR1 modulation by agonists like this compound is the induction of receptor internalization and degradation. This process, often referred to as "functional antagonism," leads to a state where lymphocytes in the lymph nodes are no longer responsive to the endogenous S1P gradient that is necessary for their egress into the circulation. This results in the reversible sequestration of lymphocytes within the lymphoid organs, reducing their numbers in the peripheral blood and, consequently, their infiltration into inflamed tissues.

Lymphocyte_Sequestration cluster_0 Lymph Node cluster_1 Blood Stream Lymphocyte Lymphocyte S1PR1_surface Surface S1PR1 Lymphocyte->S1PR1_surface Expresses Internalization Receptor Internalization S1PR1_surface->Internalization Induces RP101075_node This compound RP101075_node->S1PR1_surface Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to S1P_gradient S1P Gradient Sequestration->S1P_gradient Blocks Egress Down

Figure 2: Mechanism of Lymphocyte Sequestration. This diagram illustrates how this compound induces S1PR1 internalization, leading to the sequestration of lymphocytes within the lymph nodes.

Cellular Pathways Affected by this compound

The activation of S1PR1 by this compound impacts several critical cellular pathways, leading to its therapeutic effects.

Immune Cell Trafficking

The most well-characterized effect of this compound is the modulation of lymphocyte trafficking. By inducing the sequestration of lymphocytes, particularly CCR7+ T cells and B cells, in secondary lymphoid organs, this compound reduces the inflammatory infiltrate in target tissues.

Cell TypeEffectQuantitative DataReference
CCR7+ T Cells Sequestration in lymph nodesDose-dependent reduction in peripheral blood
B Cells Sequestration in lymph nodesDose-dependent reduction in peripheral blood

Table 2: Effects of this compound on Immune Cell Subsets. This table summarizes the impact of this compound on key immune cell populations involved in inflammatory responses.

Endothelial Barrier Function

S1PR1 is highly expressed on vascular endothelial cells and plays a crucial role in maintaining the integrity of the endothelial barrier. Activation of S1PR1 by this compound is thought to enhance barrier function, which can be beneficial in conditions characterized by vascular leakage and inflammation. This effect is mediated through the activation of Rac GTPase and the subsequent strengthening of cell-cell junctions.

Vascular Tone and Microcirculation

Studies have shown that selective S1PR1 modulation can improve microvascular circulation. This compound has been demonstrated to attenuate the reduction of blood flow velocity in cortical arterioles following thrombosis in preclinical models. This suggests a potential role in improving microcirculation in ischemic conditions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular effects of this compound.

S1P Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional potency of this compound at S1P receptors.

  • Methodology:

    • Receptor Binding Assay: Competitive radioligand binding assays are performed using cell membranes expressing recombinant human S1P receptors. The displacement of a radiolabeled S1P ligand by increasing concentrations of this compound is measured to determine the inhibition constant (Ki).

    • [³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon receptor agonism. Cell membranes expressing the S1P receptor of interest are incubated with this compound and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified to determine the EC50 value.

    • cAMP Assay: To measure the inhibition of adenylyl cyclase, cells expressing S1PR1 are stimulated with forskolin (B1673556) to induce cAMP production. The ability of this compound to inhibit this forskolin-induced cAMP increase is measured using commercially available kits.

Assay_Workflow Start Start BindingAssay Radioligand Binding Assay Start->BindingAssay GTPgSAssay [35S]GTPγS Binding Assay Start->GTPgSAssay cAMPAssay cAMP Inhibition Assay Start->cAMPAssay DataAnalysis Data Analysis (Ki, EC50) BindingAssay->DataAnalysis GTPgSAssay->DataAnalysis cAMPAssay->DataAnalysis End End DataAnalysis->End

Figure 3: Workflow for S1P Receptor Assays. This diagram outlines the key steps in determining the binding and functional activity of this compound.

Lymphocyte Trafficking Assays
  • Objective: To quantify the effect of this compound on lymphocyte egress from lymphoid organs.

  • Methodology:

    • In Vivo Lymphopenia Studies: Rodent models (e.g., mice or rats) are treated with this compound via oral gavage.

    • Peripheral blood samples are collected at various time points post-treatment.

    • Lymphocyte counts are determined using flow cytometry, staining for specific cell surface markers (e.g., CD3, CD4, CD8, B220, CCR7) to identify different lymphocyte subsets.

    • The percentage reduction in circulating lymphocytes compared to vehicle-treated controls is calculated.

Endothelial Permeability Assays
  • Objective: To assess the effect of this compound on endothelial barrier function.

  • Methodology:

    • In Vitro Transendothelial Electrical Resistance (TEER): Human umbilical vein endothelial cells (HUVECs) are cultured on a porous membrane in a transwell insert.

    • The electrical resistance across the endothelial monolayer is measured over time using a voltohmmeter.

    • Cells are treated with this compound, and the change in TEER is monitored. An increase in TEER indicates enhanced barrier function.

    • Alternatively, the flux of a fluorescently labeled tracer (e.g., FITC-dextran) across the endothelial monolayer can be measured.

Conclusion

This compound is a potent S1PR1 agonist that exerts its primary therapeutic effects through the modulation of lymphocyte trafficking and enhancement of endothelial barrier function. Its mechanism of action involves the activation of Gi/o-coupled signaling pathways, leading to the functional antagonism of S1PR1 and the sequestration of lymphocytes in lymphoid organs. The in-depth understanding of the cellular pathways affected by this compound, as outlined in this guide, is crucial for the continued development and optimization of S1P receptor modulators for the treatment of autoimmune and inflammatory diseases. Further research into the specific downstream signaling events and the long-term consequences of S1PR1 modulation will continue to refine our understanding of this important class of therapeutic agents.

References

The Discovery and Development of Fedratinib (RP101075): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (B1684426) (formerly known as RP101075, SAR302503, and TG101348) is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway that regulates blood cell production.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of fedratinib, culminating in its approval for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.

Discovery and Development Timeline

The journey of fedratinib from a promising preclinical candidate to an approved therapeutic has been marked by several key milestones and corporate transitions.

  • Discovery at TargeGen: Fedratinib was originally discovered by TargeGen, Inc.

  • Acquisition by Sanofi-Aventis: In 2010, Sanofi-Aventis acquired TargeGen and continued the development of fedratinib.

  • Clinical Hold: In 2013, the U.S. Food and Drug Administration (FDA) placed a clinical hold on fedratinib's development due to concerns about potential cases of Wernicke's encephalopathy.

  • Acquisition by Impact Biomedicines: In 2016, Impact Biomedicines acquired the rights to fedratinib from Sanofi and worked to address the clinical hold.

  • Acquisition by Celgene: Celgene acquired Impact Biomedicines in 2018, continuing the late-stage development of the drug.

  • FDA Approval: Fedratinib, under the brand name Inrebic, was approved by the FDA in August 2019 for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.

Mechanism of Action

Fedratinib is a potent and selective inhibitor of JAK2. It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). The primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is constitutively activated in many patients with myelofibrosis due to mutations in genes such as JAK2, CALR, or MPL. By inhibiting JAK2, fedratinib blocks the phosphorylation of downstream STAT proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and survival. This ultimately leads to the suppression of proliferation and induction of apoptosis in malignant hematopoietic cells.

Signaling Pathway Diagram

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation Fedratinib Fedratinib (this compound) Fedratinib->JAK2 Inhibits STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Preclinical Studies

In Vitro Kinase and Cellular Assays

Fedratinib has demonstrated potent and selective inhibition of JAK2 in various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Fedratinib

KinaseIC50 (nM)Reference
JAK26
FLT325
RET17
JAK3169

Experimental Protocol: General Biochemical Kinase Assay

A general protocol for determining the IC50 of an inhibitor for JAK2 involves the following steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a recombinant JAK2 enzyme, a suitable peptide substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Fedratinib is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays or fluorescence-based detection.

  • IC50 Calculation: The concentration of fedratinib that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

Workflow for a Typical Biochemical Kinase Assay

Biochemical_Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (JAK2, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Fedratinib (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate Detect_Phosphorylation Detect Phosphorylation Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for a biochemical kinase assay to determine IC50.

Cellular Proliferation and Apoptosis Assays

Fedratinib has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, particularly those dependent on JAK2 signaling.

Table 2: Cellular Activity of Fedratinib

Cell LineAssayEndpointResultReference
HEL (human erythroleukemia)ProliferationIC50Not specified
Ba/F3-JAK2V617FProliferationIC50Not specified
cHL and MLBCLProliferationInhibitionDose-dependent
HEL and Ba/F3-JAK2V617FApoptosisInductionDose-dependent

Experimental Protocol: General Cellular Proliferation Assay (XTT)

  • Cell Seeding: A JAK2-dependent cell line (e.g., HEL or Ba/F3-JAK2V617F) is seeded into the wells of a microplate.

  • Compound Treatment: The cells are treated with a range of concentrations of fedratinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Viability Assessment: A viability reagent such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells with active metabolism reduce the XTT to a formazan (B1609692) dye.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer.

  • IC50 Calculation: The concentration of fedratinib that inhibits cell proliferation by 50% (IC50) is calculated.

Workflow for a Cellular Proliferation Assay

Cellular_Proliferation_Assay_Workflow Start Start Seed_Cells Seed JAK2-dependent cells in microplate Start->Seed_Cells Treat_Cells Treat with Fedratinib (Varying Concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_Reagent Add Viability Reagent (e.g., XTT) Incubate_Cells->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Xenograft_Study_Workflow Start Start Inject_Cells Inject human cancer cells into immunocompromised mice Start->Inject_Cells Tumor_Growth Allow tumors to grow to palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer Fedratinib (oral) or vehicle to respective groups Randomize->Administer_Drug Monitor_Tumors Monitor tumor growth and animal well-being Administer_Drug->Monitor_Tumors Evaluate_Efficacy Evaluate efficacy (Tumor growth inhibition) Monitor_Tumors->Evaluate_Efficacy End End Evaluate_Efficacy->End

References

Preclinical Safety Profile of RP101075: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RP101075 is a primary and major active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate 1 receptor (S1P1R) agonist approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. As a significant circulating metabolite, the preclinical safety profile of this compound has been thoroughly evaluated to support the clinical development and regulatory approval of its parent drug, Ozanimod. This technical guide provides a comprehensive overview of the preclinical safety, pharmacology, and toxicology of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Pharmacology

This compound is a potent sphingosine-1-phosphate receptor 1 (S1P1R) modulator. Its mechanism of action involves binding to S1P1 receptors on lymphocytes, which leads to their internalization and sequestration within the lymph nodes. This prevents the egress of lymphocytes, particularly autoreactive T cells and B cells, into the peripheral circulation and subsequently into sites of inflammation, such as the central nervous system in multiple sclerosis.

Studies have shown that this compound is as potent as its parent drug, Ozanimod, in its activity on the S1P1 receptor and is highly selective.[1] This selective action on S1P1R is crucial for its therapeutic effects while minimizing potential off-target effects associated with other S1P receptor subtypes.

cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte Circulating Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating Lymphocyte Egress (Blocked by this compound) This compound This compound S1P1 Receptor S1P1 Receptor This compound->S1P1 Receptor Binds to S1P1 Receptor->Lymphocyte Located on

Figure 1: Mechanism of action of this compound.

Preclinical Safety Profile

A comprehensive nonclinical safety program was conducted for Ozanimod and its major metabolites, including this compound, in accordance with regulatory guidelines. These studies were designed to characterize the toxicological profile, identify potential target organs, and establish a safe starting dose for clinical trials.

Acute Toxicity

Formal single-dose toxicity studies for this compound are not publicly available. However, the overall preclinical safety assessment of Ozanimod, which leads to the formation of this compound, did not reveal evidence of acute toxicity at clinically relevant doses.

Repeat-Dose Toxicity

While specific No-Observed-Adverse-Effect-Levels (NOAELs) for this compound from dedicated repeat-dose toxicity studies are not detailed in the publicly available literature, the toxicology of Ozanimod has been extensively studied in multiple species. The FDA non-clinical review of Ozanimod indicated that the spleen, thymus, and lung were identified as target organs in both rats and monkeys, which is consistent with the pharmacological activity of S1P1R modulators leading to lymphocyte sequestration.

A study in a mouse model of cerebrovascular thrombosis showed that this compound did not significantly affect coagulation time, bleeding time, heart rate, and blood pressure, suggesting a favorable in vivo safety profile in this specific context.

Genotoxicity

A battery of genotoxicity studies was conducted on Ozanimod and its major human metabolites. The FDA's non-clinical review concluded that Ozanimod and its major metabolites, which would include this compound, were negative for mutagenicity or clastogenicity. The specific assays performed and their detailed protocols are proprietary but would typically include a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay or mouse lymphoma assay, and an in vivo micronucleus assay.

Table 1: Summary of Genotoxicity Profile of this compound

Test SystemResult
Bacterial Reverse Mutation AssayNegative
In vitro Mammalian GenotoxicityNegative
In vivo GenotoxicityNegative
Carcinogenicity

Carcinogenicity studies are typically conducted on the parent drug. The carcinogenicity potential of Ozanimod has been evaluated, and the findings would cover the potential risks associated with its metabolites, including this compound. Detailed results from these long-term studies are part of the confidential regulatory submissions.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. A study in mice indicated that this compound did not have a significant impact on heart rate or blood pressure. This is a critical safety parameter for S1P receptor modulators, as some compounds in this class have been associated with cardiovascular effects.

Metabolism and Pharmacokinetics

This compound is formed from Ozanimod through metabolism by monoamine oxidase B (MAO-B). Understanding the pharmacokinetic profile of this compound is essential for interpreting its safety data. It is a major circulating active metabolite, and its exposure levels have been well-characterized in preclinical species and humans.

Ozanimod (RPC1063) Ozanimod (RPC1063) This compound This compound Ozanimod (RPC1063)->this compound Metabolized by Further Metabolites Further Metabolites This compound->Further Metabolites MAO-B MAO-B MAO-B->this compound

Figure 2: Metabolic pathway of this compound formation.

Experimental Protocols

While detailed, step-by-step experimental protocols from the proprietary preclinical studies are not publicly available, the following represents a generalized workflow for the types of safety studies that would have been conducted for this compound based on regulatory guidelines.

General Repeat-Dose Toxicity Study Workflow

Animal Selection Animal Selection Dose Formulation Dose Formulation Animal Selection->Dose Formulation Dosing Period Dosing Period Dose Formulation->Dosing Period In-life Observations In-life Observations Dosing Period->In-life Observations Terminal Procedures Terminal Procedures In-life Observations->Terminal Procedures Data Analysis Data Analysis Terminal Procedures->Data Analysis NOAEL Determination NOAEL Determination Data Analysis->NOAEL Determination cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Test Ames Test Micronucleus Test Micronucleus Test Rodent Micronucleus Rodent Micronucleus Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Ames Test Test Compound (this compound)->Micronucleus Test Test Compound (this compound)->Rodent Micronucleus

References

Methodological & Application

Application Notes and Protocols for RP101075 in a Mouse Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. S1P1 receptors play a crucial role in the egress of lymphocytes from lymph nodes. By modulating these receptors, this compound sequesters lymphocytes, preventing their migration into the central nervous system (CNS). This mechanism is of significant therapeutic interest in autoimmune diseases such as multiple sclerosis (MS), where the infiltration of autoreactive lymphocytes into the CNS leads to inflammation, demyelination, and neurodegeneration. This compound is also recognized as a major active metabolite of Ozanimod, an approved oral medication for relapsing forms of multiple sclerosis.[1][2][3]

These application notes provide a comprehensive guide for the utilization of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted preclinical model for human multiple sclerosis.[4][5] The protocols outlined below detail the induction of EAE, administration of this compound, and subsequent evaluation of its therapeutic efficacy through clinical, histological, and immunological endpoints.

Signaling Pathway of S1P1 Receptor Modulation

The therapeutic effect of this compound in the context of multiple sclerosis is primarily mediated through its interaction with the S1P1 receptor on lymphocytes. The following diagram illustrates the proposed mechanism of action.

S1P1_Modulation cluster_0 Lymph Node cluster_1 Blood Vessel cluster_2 Central Nervous System Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization Leads to This compound This compound This compound->S1P1_Receptor Binds to No_Egress Lymphocyte Egress Blocked Internalization->No_Egress Results in Reduced_Infiltration Reduced CNS Infiltration No_Egress->Reduced_Infiltration Leads to

Caption: Mechanism of this compound action on lymphocyte trafficking.

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)

The MOG35-55-induced EAE in C57BL/6 mice is a standard and robust model for chronic MS.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Protocol:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55. Emulsify by repeatedly drawing up and expelling the mixture through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split between two sites on the flank.

  • Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer pertussis toxin (typically 100-200 ng per mouse) intraperitoneally. The exact dose of PTX may need to be optimized based on the specific lot's potency.

II. Administration of this compound

Based on protocols for the parent compound Ozanimod, a daily oral gavage is the recommended route of administration. Both prophylactic (preventive) and therapeutic (after disease onset) treatment regimens can be investigated.

Materials:

Protocol (Prophylactic):

  • Begin daily administration of this compound or vehicle on the day of immunization (Day 0).

  • A suggested starting dose, based on Ozanimod studies, is in the range of 0.3 - 3.0 mg/kg. Dose-response studies are recommended to determine the optimal effective dose.

  • Continue daily administration throughout the course of the experiment (typically 21-28 days).

Protocol (Therapeutic):

  • Monitor mice daily for the onset of clinical signs of EAE (see Clinical Scoring section).

  • Begin daily administration of this compound or vehicle upon the first appearance of clinical signs (e.g., a clinical score of 1).

  • Continue daily administration for the remainder of the study.

III. Evaluation of Therapeutic Efficacy

A. Clinical Scoring:

Daily monitoring and scoring of clinical signs are crucial for assessing disease progression and the efficacy of the treatment.

Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail or partial loss of tail tone
2Hind limb weakness, but not paralysis
3Complete hind limb paralysis
4Hind limb paralysis and forelimb weakness
5Moribund or dead

Half-point scores (0.5, 1.5, 2.5, etc.) can be used for intermediate signs.

B. Histopathological Analysis:

At the end of the experiment, spinal cords are collected for histological assessment of inflammation and demyelination.

Protocol:

  • Perfuse mice with PBS followed by 4% paraformaldehyde.

  • Dissect the spinal cord and post-fix in 4% paraformaldehyde.

  • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize immune cell infiltrates.

  • Demyelination: Use Luxol Fast Blue (LFB) staining to assess the extent of myelin loss.

  • Quantify the degree of inflammation and demyelination using a semi-quantitative scoring system.

Histopathology Scoring:

ScoreInflammation (H&E)Demyelination (LFB)
0No inflammatory cellsNormal white matter
1Few scattered inflammatory cellsRare foci of perivascular demyelination
2Perivascular cuffs of inflammatory cellsScattered perivascular and subpial demyelination
3Extensive perivascular cuffs and parenchymalConfluent areas of perivascular and subpial demyelination
4Extensive parenchymal inflammationWidespread, confluent demyelination

C. Immunological Analysis:

Isolation and analysis of immune cells from the CNS can provide insights into the effect of this compound on immune cell infiltration.

Protocol:

  • At the study endpoint, perfuse mice with PBS.

  • Dissect the brain and spinal cord.

  • Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.

  • Isolate mononuclear cells using a density gradient (e.g., Percoll).

  • Stain the isolated cells with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, CD45, F4/80) for analysis by flow cytometry.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating this compound in the EAE mouse model.

EAE_Workflow Start EAE_Induction EAE Induction (Day 0) Start->EAE_Induction Treatment_Groups Treatment Groups EAE_Induction->Treatment_Groups RP101075_Admin This compound Administration (Daily) Treatment_Groups->RP101075_Admin Prophylactic or Therapeutic Vehicle_Admin Vehicle Administration (Daily) Treatment_Groups->Vehicle_Admin Monitoring Daily Clinical Scoring and Weight Monitoring RP101075_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Study Endpoint (Day 21-28) Monitoring->Endpoint Histopathology Histopathology (H&E, LFB) Endpoint->Histopathology Immunology Immunological Analysis (Flow Cytometry) Endpoint->Immunology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Immunology->Data_Analysis End Data_Analysis->End

Caption: Experimental workflow for this compound in the EAE mouse model.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Clinical Score Summary

Treatment GroupNMean Day of OnsetMean Peak ScoreMean Cumulative Score
Vehicle
This compound (X mg/kg)

Table 2: Histopathological and Immunological Outcomes

Treatment GroupNMean Inflammation ScoreMean Demyelination ScoreMean CNS CD45+ Cells (x10^5)
Vehicle
This compound (X mg/kg)

Conclusion

These application notes provide a detailed framework for investigating the therapeutic potential of this compound in a mouse model of multiple sclerosis. The protocols for EAE induction, drug administration, and endpoint analysis are based on established methodologies for S1P receptor modulators. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the preclinical evaluation of this compound.

References

Application Notes and Protocols for RP101075 in Preclinical Intracerebral Hemorrhage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and long-term disability. Currently, effective therapeutic options are limited. Secondary brain injury, driven by inflammation and neuronal death, is a critical target for intervention. RP101075, a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, has shown promise in preclinical models by attenuating the inflammatory response and subsequent neurological damage. These application notes provide a comprehensive overview of the available data on this compound dosage and experimental protocols for its use in rodent models of ICH, primarily based on a significant study in mice, which offers a strong foundation for designing studies in rats.

Mechanism of Action

This compound is a selective agonist for the S1PR1. This receptor plays a crucial role in regulating the trafficking of lymphocytes from lymphoid tissues. By activating S1PR1, this compound is thought to sequester lymphocytes in lymph nodes, thereby reducing their infiltration into the brain parenchyma following an ICH event. This modulation of the immune response helps to decrease neuroinflammation, reduce brain edema, and protect against neuronal death in the perihematomal region.[1]

cluster_0 Peripheral Lymphoid Tissue cluster_1 Blood Brain Barrier cluster_2 Brain Parenchyma (Post-ICH) Lymphocytes Lymphocytes BBB Blood-Brain Barrier Lymphocytes->BBB reduced infiltration Inflammation Neuroinflammation (Microglia, Neutrophils, Cytokines) BBB->Inflammation reduces Edema Brain Edema Inflammation->Edema leads to Death Neuronal Death Inflammation->Death leads to This compound This compound S1PR1 S1PR1 This compound->S1PR1 activates S1PR1->Lymphocytes sequesters

Figure 1: Proposed signaling pathway of this compound in intracerebral hemorrhage.

Dosage and Administration

The following dosage and administration protocol is based on a study conducted in a mouse model of ICH.[1] While species differences must be considered, this provides a critical starting point for dose-ranging studies in rats.

ParameterDetails
Drug This compound
Dosage 1 mg/kg
Administration Oral gavage
Frequency Daily
Duration 3 consecutive days
Timing First dose 30 minutes post-ICH induction
Vehicle Not specified in the cited study

Experimental Protocols

Intracerebral Hemorrhage Models in Rodents

Two primary models are utilized to induce ICH in rodents: the autologous blood infusion model and the bacterial collagenase injection model.[2][3][4] The choice of model can influence the inflammatory response and the progression of injury.

1. Autologous Blood Infusion Model

This model is effective for studying the effects of the hematoma itself and the resulting perihematomal injury.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Stereotaxic Surgery: Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Burr Hole: Drill a small burr hole over the target brain region (e.g., striatum or cortex).

  • Blood Collection: Collect a specified volume of arterial blood from the animal's tail or femoral artery. The volume can be adjusted to create different injury severities (e.g., 100 µL, 130 µL, or 160 µL).

  • Intracerebral Injection: Using a Hamilton syringe, slowly infuse the autologous blood into the target brain region.

  • Closure: After injection, slowly retract the needle, seal the burr hole with bone wax, and suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

2. Collagenase Injection Model

This model induces hemorrhage by enzymatic degradation of the blood vessel walls, which may more closely mimic the vascular rupture seen in some human ICH cases.

  • Anesthesia and Stereotaxic Surgery: Follow the same initial steps as the autologous blood infusion model.

  • Collagenase Injection: Inject a specific concentration and volume of bacterial collagenase (e.g., 0.075–0.4 U) into the target brain region. This will induce a progressive hemorrhage over several hours.

  • Closure and Post-operative Care: Complete the procedure as described for the blood infusion model.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of ICH.

cluster_0 Phase 1: Induction and Treatment cluster_1 Phase 2: Outcome Assessment cluster_2 Phase 3: Data Analysis Induction ICH Induction (Autologous Blood or Collagenase) Treatment This compound or Vehicle Administration (30 min post-ICH, daily for 3 days) Induction->Treatment Neurobehavioral Neurobehavioral Testing (e.g., Longa score, foot fault test) Treatment->Neurobehavioral Imaging MRI/Histology (Hematoma volume, brain edema, lesion volume) Treatment->Imaging Molecular Molecular Analysis (Cytokine levels, cell infiltration, TUNEL stain) Treatment->Molecular Analysis Statistical Analysis (Comparison between treatment and vehicle groups) Neurobehavioral->Analysis Imaging->Analysis Molecular->Analysis

Figure 2: Experimental workflow for this compound studies in ICH models.

Outcome Measures and Data Presentation

A comprehensive evaluation of this compound's efficacy should include behavioral, histological, and molecular assessments.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical study of this compound in a mouse ICH model.

Outcome MeasureThis compound Treatment Effect
Neurological Deficits Significantly attenuated
Brain Edema Significantly reduced
Brain Infiltration of Immune Cells Reduced counts of brain-infiltrating lymphocytes, neutrophils, and microglia
Cytokine Expression Reduced levels of interleukin-1β and tumor necrosis factor-α in brain homogenates
Blood-Brain Barrier Integrity Enhanced
Neuronal Death (TUNEL staining) Alleviated neuronal death in the perihematomal area
Hematoma Volume Not significantly altered
Assessment Protocols
  • Neurological Deficit Scoring: Neurological function can be assessed using established scoring systems such as the Longa score or specific motor tests like the foot fault test and cylinder test.

  • Brain Water Content: To quantify brain edema, the wet weight-dry weight method can be used on brain tissue samples from the ipsilateral and contralateral hemispheres.

  • Hematoma and Lesion Volume: Brains can be sectioned and stained (e.g., with H&E) to measure the hematoma and lesion volumes using image analysis software.

  • Immunohistochemistry and Immunofluorescence: These techniques can be used to quantify the infiltration of immune cells (e.g., microglia, neutrophils, lymphocytes) and to assess neuronal apoptosis (e.g., TUNEL staining).

  • ELISA or Western Blot: Protein levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates can be quantified using these methods.

Conclusion

This compound demonstrates significant therapeutic potential for intracerebral hemorrhage by modulating the S1PR1 pathway to reduce neuroinflammation and subsequent brain injury. The provided dosage information from a mouse model serves as a valuable starting point for designing studies in rats. Researchers should carefully select the most appropriate ICH model and a comprehensive set of outcome measures to thoroughly evaluate the efficacy of this compound. Further investigation into the dose-response relationship and therapeutic window in rat models is warranted to advance the translational potential of this promising compound.

References

Application Notes and Protocols for In Vivo Administration of RP101075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[1] As an active metabolite of Ozanimod (RPC1063), a drug used in the treatment of multiple sclerosis, this compound plays a crucial role in modulating the immune system.[2][3] Specifically, its action on S1PR1 on lymphocytes leads to their sequestration in lymph nodes, preventing their migration to sites of inflammation.[4] This mechanism of action makes this compound a valuable tool for in vivo research in autoimmune diseases and other inflammatory conditions. These application notes provide a detailed protocol for the dissolution and administration of this compound for in vivo studies, particularly in murine models.

Data Presentation

Pharmacokinetic Parameters of this compound in Humans

The following table summarizes key pharmacokinetic parameters of this compound observed in human studies following the administration of its parent drug, Ozanimod. These parameters can provide a useful reference for designing preclinical in vivo studies.

ParameterValueReference
Time to Maximum Concentration (Tmax) ~6 - 10 hours[5]
Elimination Half-Life (t½) ~19 - 22 hours
Primary Route of Metabolism Further metabolism by monoamine oxidase B (MAO-B)
Potency (EC50 on S1P1R) 0.185 nM (in vitro)

Note: This data is derived from human studies involving the oral administration of Ozanimod, of which this compound is a metabolite. Pharmacokinetic profiles in preclinical models, such as mice, may vary.

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by the binding of this compound to the S1PR1.

S1PR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds to G_protein Gi/o S1PR1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Rac Rac G_protein->Rac Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Rac->Lymphocyte_Egress_Inhibition

Caption: S1PR1 Signaling Pathway Activated by this compound.

Experimental Protocols

I. Protocol for Dissolving this compound

Objective: To prepare a stock solution and a final dosing solution of this compound suitable for intravenous administration in mice.

Disclaimer: The following vehicle composition is a recommendation based on common practices for formulating poorly water-soluble compounds for in vivo use. The optimal vehicle for this compound should be determined empirically by the researcher. It is crucial to perform a small-scale tolerability study in a few animals before proceeding with a large-scale experiment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of Stock Solution (e.g., 10 mg/mL in DMSO):

    • Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add 100 µL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

    • This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

  • Preparation of Final Dosing Solution (e.g., in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline):

    • This formulation is a common vehicle for intravenous administration of hydrophobic compounds.

    • Step 1: Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following order:

      • 40% PEG300

      • 10% DMSO (can be the volume from the stock solution)

      • 5% Tween 80

      • Vortex well after each addition.

    • Step 2: Adding the Drug:

      • Calculate the required volume of the this compound stock solution needed to achieve the final desired concentration in the total dosing volume.

      • Add the calculated volume of the this compound stock solution to the pre-mixed vehicle components (PEG300 and Tween 80).

      • Vortex the mixture thoroughly.

    • Step 3: Final Dilution:

      • Add 45% sterile saline to the mixture to reach the final volume.

      • Vortex again to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.

Example Calculation for a 1 mg/kg dose in a 20g mouse (injection volume of 100 µL):

  • Dose per mouse: 1 mg/kg * 0.02 kg = 0.02 mg = 20 µg

  • Final concentration of dosing solution: 20 µg / 100 µL = 0.2 mg/mL

  • To prepare 1 mL of dosing solution:

    • You will need 0.2 mg of this compound.

    • From a 10 mg/mL stock in DMSO, you would need 20 µL. This will be your 10% DMSO in the final 200uL of vehicle if you scale down. For 1mL, you will need 100uL of DMSO.

    • In a sterile tube, mix:

      • 400 µL PEG300

      • 50 µL Tween 80

      • Add 20 µL of the 10 mg/mL this compound stock in DMSO.

      • Add an additional 80 µL of pure DMSO to bring the total DMSO volume to 100 µL (10%).

      • Vortex well.

      • Add 450 µL of sterile saline.

      • Vortex thoroughly.

II. Protocol for Intravenous (IV) Administration of this compound in Mice

Objective: To administer the prepared this compound solution to mice via the lateral tail vein.

Materials:

  • Prepared this compound dosing solution

  • Mouse restraint device

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol (B145695)

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes. This will cause vasodilation of the tail veins, making them easier to visualize and access. Be careful not to overheat the animal.

    • Place the mouse in a suitable restraint device to secure it and expose the tail.

  • Syringe Preparation:

    • Draw the calculated volume of the this compound dosing solution into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Carefully remove any air bubbles from the syringe.

  • Injection:

    • Swab the tail with 70% ethanol to clean the injection site.

    • Identify one of the lateral tail veins. They run along the sides of the tail.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-20 degrees).

    • If the needle is correctly placed in the vein, you may see a small flash of blood in the hub of the needle, and you should feel no resistance when slowly injecting the solution. The vein should blanch as the solution is administered.

    • Inject the solution slowly and steadily.

    • If you feel resistance or see a subcutaneous bleb forming, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein. Do not make more than three attempts per animal.

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor it for any adverse reactions.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for an in vivo study using this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase weigh_compound Weigh this compound prepare_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) weigh_compound->prepare_stock prepare_dosing Prepare Final Dosing Solution prepare_stock->prepare_dosing prepare_vehicle Prepare Vehicle (e.g., PEG300, Tween 80) prepare_vehicle->prepare_dosing load_syringe Load Syringe prepare_dosing->load_syringe warm_mouse Warm Mouse Tail restrain_mouse Restrain Mouse warm_mouse->restrain_mouse iv_injection Intravenous Injection restrain_mouse->iv_injection load_syringe->iv_injection monitor_animal Monitor Animal for Adverse Effects iv_injection->monitor_animal collect_data Data Collection (e.g., blood samples, tissue harvesting) monitor_animal->collect_data analyze_data Data Analysis collect_data->analyze_data

Caption: Experimental Workflow for In Vivo this compound Administration.

References

Application Notes and Protocols for Studying Neuroinflammation with RP101075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a selective sphingosine (B13886) 1-phosphate receptor 1 (S1PR1) modulator and a major active metabolite of Ozanimod, a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] By binding to S1PR1 on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating neuroinflammation.[3][4] Beyond its effects on peripheral immune cells, evidence suggests that S1PR1 modulators can also directly act on resident CNS cells, including astrocytes and microglia, to further dampen inflammatory responses.[5] These characteristics make this compound a valuable tool for investigating the mechanisms of neuroinflammation and for the preclinical evaluation of novel therapeutic strategies for neurodegenerative and autoimmune diseases.

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and expected outcomes based on available data for this compound and its parent compound, Ozanimod.

Mechanism of Action: S1PR1 Modulation in Neuroinflammation

This compound is a potent agonist of S1PR1. The binding of this compound to S1PR1 on lymphocytes leads to the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their exit from secondary lymphoid organs. This sequestration of lymphocytes, particularly autoreactive T cells, in the lymph nodes reduces their infiltration into the CNS, a key event in the pathogenesis of many neuroinflammatory disorders.

In the CNS, S1PR1 is expressed on various cell types, including astrocytes and microglia. Modulation of S1PR1 on these glial cells can directly influence neuroinflammatory processes. For instance, S1PR1 activation on astrocytes has been shown to reduce their reactive astrogliosis and the production of pro-inflammatory factors. Similarly, S1PR1 modulation can influence microglial activation, shifting them towards a less inflammatory phenotype.

S1PR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds to G_protein G_protein S1PR1->G_protein Activates PLC PLC G_protein->PLC AKT AKT G_protein->AKT ERK ERK G_protein->ERK Inflammatory_Response Inflammatory_Response PLC->Inflammatory_Response STAT3 STAT3 AKT->STAT3 Cell_Migration Cell_Migration AKT->Cell_Migration Glial_Activation Glial_Activation AKT->Glial_Activation ERK->Inflammatory_Response ERK->Cell_Migration ERK->Glial_Activation STAT3->Inflammatory_Response

Caption: Downstream signaling of this compound via S1PR1.

Data Presentation

In Vitro Studies: Effects of this compound/Ozanimod on Glial Cell Activation
Cell TypeStimulusCompoundConcentrationOutcome MeasureResultReference
Primary Mouse MicrogliaLPSSiponimod (S1PR1/5 modulator)50 µMTNF-α, IL-1β, IL-10 gene expression (qRT-PCR) & protein secretion (ELISA)Modulated cytokine expression and secretion.
Primary Rat MicrogliaLPS (1 µg/mL)Ellagic Acid100 mg/kg (oral in vivo)p-ERK levelsSignificantly inhibited LPS-induced ERK phosphorylation.
Human Brain Microvascular Endothelial CellsHypoxia-Glucose Deprivation (HGD)OzanimodNot specifiedMMP-9 activity, Claudin-5, PECAM-1 levelsAttenuated HGD-induced increase in MMP-9 activity and reduction in barrier proteins.
In Vivo Studies: Effects of this compound/Ozanimod in Neuroinflammation Models
Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Mouse Model of Laser-Induced ThrombosisThis compound0.6 mg/kgIntravenousAttenuated the reduction of cortical arteriole flow velocity; Reduced thrombus volume and leukocyte content in the thrombus.
Experimental Autoimmune Encephalomyelitis (EAE) in MiceOzanimod0.2 mg/kg and 0.6 mg/kgOral gavageReduced clinical severity, mononuclear cell infiltration, and demyelination.
Experimental Autoimmune Encephalomyelitis (EAE) in MiceLaquinimod25 mg/kgOral gavageReduced T follicular helper cells and B cell aggregates, preventing disease progression.
Murine Systemic Lupus Erythematosus (NZBWF1 mice)This compound3.0 mg/kgOral gavageReduced proteinuria, kidney disease, and splenic lymphocyte subsets.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Microglial Activation

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced activation of primary microglia.

Materials:

  • Primary microglia (e.g., from neonatal mouse or rat cortices)

  • Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Reagents for assays (e.g., ELISA kits for TNF-α, IL-1β, IL-6; Griess reagent for nitric oxide; fluorescently labeled beads for phagocytosis assay)

  • 96-well culture plates

Procedure:

  • Cell Culture: Isolate and culture primary microglia according to standard protocols. Plate cells in 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of Neuroinflammation: Add LPS to the wells to a final concentration of 100 ng/mL to induce microglial activation. Include a control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Microglial Activation:

    • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

    • Phagocytosis Assay: In a separate set of wells, after the 24-hour incubation, add fluorescently labeled latex beads or E. coli bioparticles to the culture. Incubate for 1-2 hours to allow for phagocytosis. Wash the cells to remove non-engulfed particles and quantify the uptake using a fluorescence plate reader or flow cytometry.

Microglia_Activation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_Microglia Isolate & Culture Primary Microglia Plate_Cells Plate Microglia in 96-well plates Isolate_Microglia->Plate_Cells Pretreat_this compound Pre-treat with this compound (various concentrations) Plate_Cells->Pretreat_this compound Add_LPS Add LPS (100 ng/mL) to induce activation Pretreat_this compound->Add_LPS Incubate Incubate for 24 hours Add_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Phagocytosis_Assay Phagocytosis Assay (Fluorescent Beads) Incubate->Phagocytosis_Assay Cytokine_ELISA Cytokine Measurement (ELISA) Collect_Supernatant->Cytokine_ELISA NO_Assay Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay

Caption: In vitro workflow for microglial activation assay.

Protocol 2: In Vitro Assessment of this compound on Astrocyte Activation

Objective: To determine the effect of this compound on astrocyte activation, as measured by Glial Fibrillary Acidic Protein (GFAP) expression.

Materials:

  • Primary astrocytes (e.g., from neonatal mouse or rat cortices)

  • Culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • Pro-inflammatory cytokines (e.g., a cocktail of TNF-α and IL-1β) or LPS

  • Reagents for immunocytochemistry (e.g., anti-GFAP antibody, fluorescently labeled secondary antibody, DAPI)

  • Reagents for Western blotting (e.g., lysis buffer, primary and secondary antibodies for GFAP and a loading control like β-actin)

  • 24-well plates with coverslips

Procedure:

  • Cell Culture: Isolate and culture primary astrocytes. Plate cells on coverslips in 24-well plates and allow them to reach confluence.

  • Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and/or a pro-inflammatory stimulus (e.g., TNF-α/IL-1β cocktail or LPS). Include appropriate vehicle and stimulus controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assessment of Astrocyte Activation:

    • Immunocytochemistry for GFAP: Fix the cells on coverslips, permeabilize, and block non-specific binding. Incubate with a primary antibody against GFAP, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify GFAP expression using fluorescence microscopy.

    • Western Blot for GFAP: Lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against GFAP and a loading control. Quantify band intensities to determine relative GFAP expression levels.

Protocol 3: In Vivo Evaluation of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for oral gavage (e.g., 5% DMSO, 5% Tween-20 in water)

Procedure:

  • EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 emulsified in CFA on day 0. Administer PTX intraperitoneally on day 0 and day 2.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Treatment: Once mice develop the first clinical signs of EAE (typically around day 10-14), randomize them into treatment groups. Administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 21 days).

  • Outcome Measures:

    • Clinical Score: Continue daily clinical scoring to assess disease progression.

    • Histopathology: At the end of the study, perfuse the mice and collect the spinal cords. Process the tissue for histology and stain with Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for immune cell infiltration).

    • Immunohistochemistry: Perform immunohistochemical staining for markers of microglia (Iba1), astrocytes (GFAP), and T cells (CD3) to assess neuroinflammation.

    • Flow Cytometry: Analyze immune cell populations in the spleen and CNS by flow cytometry to assess the effect of this compound on lymphocyte sequestration and CNS infiltration.

EAE_Workflow cluster_induction EAE Induction cluster_monitoring_treatment Monitoring & Treatment cluster_evaluation Evaluation Immunize Immunize Mice with MOG35-55 in CFA (Day 0) Administer_PTX Administer PTX (Day 0 & 2) Immunize->Administer_PTX Monitor_Clinical_Signs Daily Monitoring of Clinical Signs (EAE Score) Administer_PTX->Monitor_Clinical_Signs Randomize Randomize Mice upon Disease Onset Monitor_Clinical_Signs->Randomize Treat_this compound Daily Oral Gavage with This compound or Vehicle Randomize->Treat_this compound Continue_Scoring Continue Daily Clinical Scoring Treat_this compound->Continue_Scoring Histopathology Histopathology of Spinal Cord (Demyelination & Infiltration) Treat_this compound->Histopathology Immunohistochemistry Immunohistochemistry (Iba1, GFAP, CD3) Treat_this compound->Immunohistochemistry Flow_Cytometry Flow Cytometry of Spleen & CNS (Immune Cell Populations) Treat_this compound->Flow_Cytometry

Caption: In vivo workflow for EAE mouse model study.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. It is recommended to consult the primary literature for more detailed methodologies.

References

Application of RP101075 in Systemic Lupus Erythematosus Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects. Recent research has focused on more targeted therapeutic approaches. RP101075, the active metabolite of Ozanimod, is a selective and potent modulator of the sphingosine (B13886) 1-phosphate receptor 1 (S1PR1) and receptor 5 (S1PR5). Modulation of S1PR1 is known to regulate lymphocyte trafficking, preventing the migration of pathogenic lymphocytes from lymphoid organs to sites of inflammation. This document provides detailed application notes and protocols for the use of this compound in preclinical SLE research, based on studies in the NZBWF1 mouse model of lupus nephritis.

Mechanism of Action

This compound exerts its therapeutic effects in SLE models primarily through the modulation of S1P receptors. By acting as a functional antagonist of S1PR1, it internalizes the receptor on lymphocytes, thereby preventing their egress from lymph nodes in response to the S1P gradient. This sequestration of lymphocytes, including autoreactive B and T cells, reduces their infiltration into target organs like the kidneys, thus mitigating inflammation and tissue damage.[1][2][3] Additionally, this compound has been shown to reduce the number of plasmacytoid dendritic cells (pDCs), a key source of type I interferons which play a central role in SLE pathogenesis.[1][2]

RP101075_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_inflamed_tissue Inflamed Tissue (e.g., Kidney) Lymphocyte Lymphocyte Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Egress Infiltrating_Lymphocyte Infiltrating Lymphocyte Circulating_Lymphocyte->Infiltrating_Lymphocyte Infiltration Inflammation Inflammation Infiltrating_Lymphocyte->Inflammation causes This compound This compound This compound->Lymphocyte blocks egress S1PR1 S1PR1 This compound->S1PR1 binds to & modulates S1PR1->Lymphocyte is expressed on S1P_Gradient S1P Gradient S1P_Gradient->Lymphocyte guides egress SLE_Mouse_Model_Workflow Start Start Acquire_Mice Acquire Female NZBWF1/J Mice Start->Acquire_Mice Acclimate Acclimate Mice Acquire_Mice->Acclimate Monitor_Proteinuria Weekly Proteinuria Monitoring (from 20 wks) Acclimate->Monitor_Proteinuria Enrollment Enrollment upon Proteinuria Development Monitor_Proteinuria->Enrollment Treatment Daily Oral Gavage: This compound or Vehicle Enrollment->Treatment Continued_Monitoring Weekly Proteinuria & Body Weight Monitoring Treatment->Continued_Monitoring Endpoint Study Endpoint (e.g., 42 wks) Continued_Monitoring->Endpoint Sample_Collection Blood, Kidney, & Spleen Collection Endpoint->Sample_Collection Analysis Renal Function, Histology, & Immunophenotyping Sample_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for RP101075 in In-Vitro Blood-Brain Barrier Integrity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis, and its disruption is implicated in a variety of neurological diseases. In-vitro BBB models are essential tools for studying the effects of compounds on BBB integrity and for screening potential neurotherapeutics.

RP101075, an active metabolite of Ozanimod, is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). Activation of S1PR1 on brain endothelial cells has been shown to enhance BBB integrity, making this compound a promising compound for research in neuroinflammation and neurodegeneration. These application notes provide detailed protocols for assessing the effect of this compound on in-vitro BBB integrity using Transendothelial Electrical Resistance (TEER) and paracellular permeability assays.

Mechanism of Action: S1PR1-Mediated Enhancement of BBB Integrity

This compound exerts its barrier-enhancing effects by activating S1PR1 on brain microvascular endothelial cells. This activation initiates a signaling cascade that strengthens the tight junctions (TJs) and adherens junctions (AJs) between adjacent endothelial cells, thereby reducing paracellular permeability. The key signaling pathway involves the activation of the PI3K/Akt pathway, which leads to the stabilization of tight junction proteins such as claudin-5 and ZO-1 at the cell membrane. Concurrently, S1PR1 activation can inhibit the Rho/ROCK pathway, which is associated with cytoskeletal stress and increased permeability.

S1PR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds and Activates PI3K PI3K S1PR1->PI3K Activates Rho_ROCK Rho/ROCK Pathway S1PR1->Rho_ROCK Inhibits Akt Akt PI3K->Akt Activates TJ_Stabilization Tight Junction Stabilization (Claudin-5, ZO-1) Akt->TJ_Stabilization Promotes BBB_Integrity Enhanced BBB Integrity (Increased TEER, Decreased Permeability) TJ_Stabilization->BBB_Integrity Rho_ROCK->BBB_Integrity Disrupts Experimental_Workflow cluster_setup In-Vitro BBB Model Setup cluster_treatment Treatment with this compound cluster_assay Barrier Integrity Assays A1 Coat Transwell inserts (e.g., with collagen/fibronectin) A2 Seed brain endothelial cells (e.g., hCMEC/D3) on apical side A1->A2 A3 Optionally, co-culture with astrocytes/pericytes on basolateral side A2->A3 A4 Culture until a confluent monolayer is formed A3->A4 B2 Add this compound to the apical chamber A4->B2 B1 Prepare serial dilutions of this compound B1->B2 B3 Incubate for desired time period (e.g., 24h) B2->B3 C1 TEER Measurement B3->C1 C2 Paracellular Permeability Assay (e.g., with Sodium Fluorescein) B3->C2

Application Notes and Protocols for RP101075 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing RP101075, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator, in various cell culture-based assays. This compound is an active metabolite of Ozanimod (RPC1063) and plays a crucial role in lymphocyte trafficking and immune responses.[1] The following protocols are designed to guide researchers in characterizing the in vitro activity of this compound.

Compound Information

CompoundTarget(s)EC50 (S1P1R)EC50 (S1P5R)Molecular Weight
This compoundS1P1R, S1P5R0.185 nM[1], 0.27 nM5.9 nMNot available in search results

S1P1 Receptor Activation: cAMP Inhibition Assay

This protocol is designed to quantify the agonist activity of this compound at the S1P1 receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in a recombinant cell line expressing human S1P1R.

Signaling Pathway

Activation of the S1P1 receptor, a Gi-coupled protein, by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cAMP.

S1P1_Signaling This compound This compound S1P1R S1P1 Receptor This compound->S1P1R Binds to Gi_protein Gi Protein S1P1R->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: this compound-mediated S1P1R signaling pathway leading to cAMP inhibition.
Experimental Protocol

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 receptor (CHO-S1P1).

Materials:

  • CHO-S1P1 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin-Streptomycin)

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well or 384-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture CHO-S1P1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in serum-free medium.

    • Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10 pM to 1 µM).

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Add the diluted this compound solutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the EC50 value of this compound.

S1P1 Receptor Internalization Assay

This assay measures the ability of this compound to induce the internalization of the S1P1 receptor from the cell surface, a key mechanism of action for S1P1R modulators.

Experimental Workflow

S1P1_Internalization_Workflow Start Seed S1P1-GFP expressing cells Incubate_Overnight Incubate overnight Start->Incubate_Overnight Treat_this compound Treat with this compound Incubate_Overnight->Treat_this compound Incubate_Timecourse Incubate for time course Treat_this compound->Incubate_Timecourse Fix_and_Stain Fix cells and stain nuclei Incubate_Timecourse->Fix_and_Stain Image_Acquisition Acquire images (High-content imaging) Fix_and_Stain->Image_Acquisition Analyze Analyze receptor internalization Image_Acquisition->Analyze

Caption: Workflow for the S1P1 receptor internalization assay.
Experimental Protocol

Cell Line: HEK293 or U2OS cells stably expressing a fluorescently-tagged human S1P1 receptor (e.g., S1P1-GFP).

Materials:

  • S1P1-GFP expressing cells

  • Cell culture medium

  • This compound

  • Paraformaldehyde (PFA) for cell fixation

  • Hoechst or DAPI for nuclear staining

  • High-content imaging system

  • 96-well imaging plates

Procedure:

  • Cell Seeding:

    • Seed S1P1-GFP cells into a 96-well imaging plate at an appropriate density to achieve 50-70% confluency on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

  • Cell Fixation and Staining:

    • Carefully aspirate the medium.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst or DAPI solution for 10 minutes.

    • Wash the cells twice with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the internalization of the S1P1-GFP signal from the plasma membrane to intracellular vesicles.

    • Calculate the percentage of cells showing receptor internalization for each concentration of this compound.

    • Plot the percentage of internalization against the log of the this compound concentration to determine the EC50.

Lymphocyte Chemotaxis Assay (Transwell Migration)

This protocol assesses the ability of this compound to inhibit the migration of lymphocytes towards a chemoattractant, Sphingosine-1-Phosphate (S1P), which is a key in vivo mechanism of S1P1R modulators.

Experimental Protocol

Cells: Primary human or mouse lymphocytes (e.g., from peripheral blood or spleen).

Materials:

  • Isolated lymphocytes

  • RPMI 1640 medium with 0.5% BSA

  • This compound

  • Sphingosine-1-Phosphate (S1P)

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Flow cytometer or cell counter

Procedure:

  • Cell Preparation:

    • Isolate lymphocytes using a standard method (e.g., Ficoll-Paque density gradient).

    • Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add RPMI 1640 with 0.5% BSA containing a specific concentration of S1P (e.g., 100 nM) to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the pre-treated lymphocyte suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a flow cytometer or a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize parameters such as cell density, incubation times, and reagent concentrations for their specific experimental conditions and cell types.

References

Troubleshooting & Optimization

Technical Support Center: RP101075 In-Vivo Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering solubility issues with the selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator, RP101075, during in-vivo studies. The following information is designed to offer a systematic approach to formulation development for this and other poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vivo studies?

This compound is an active metabolite of Ozanimod and a selective S1PR1 modulator.[1][2] Like many new chemical entities, it is a lipophilic molecule, which can often lead to poor aqueous solubility.[3] For in-vivo studies, particularly for oral or parenteral administration, the compound must be in a dissolved state at the site of absorption to be bioavailable.[4][5] Poor solubility can lead to low and variable drug absorption, impacting the reliability and reproducibility of experimental results.

Q2: What are the initial steps to consider when formulating a poorly soluble compound like this compound?

A comprehensive physicochemical characterization of the compound is the first step. This includes determining its LogP, pKa, and intrinsic solubility. Based on these properties, an appropriate formulation strategy can be devised. For a lipophilic compound, strategies often focus on using organic co-solvents, surfactants, or lipid-based systems to enhance solubility.

Q3: Are there common formulation approaches for compounds with low water solubility?

Yes, several strategies are employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Solvent-Based Systems: Utilizing co-solvents, surfactants, and cyclodextrins to increase the drug's solubility in the vehicle.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents that form emulsions or microemulsions in the gastrointestinal tract.

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosizing to improve the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous form, which typically has higher solubility than the crystalline form.

Troubleshooting Guide: Addressing this compound Solubility Issues

Problem: this compound is precipitating out of my vehicle during preparation or upon administration.

This is a common issue for poorly soluble compounds. The following troubleshooting workflow can help identify a suitable formulation.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Formulation Assessment cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Strategy Implementation cluster_3 Phase 4: Final Formulation and In-Vivo Testing start Precipitation Observed check_solubility Q: Have you determined the intrinsic solubility of this compound in common vehicles? start->check_solubility no_solubility No check_solubility->no_solubility yes_solubility Yes check_solubility->yes_solubility screen_vehicles Screen solubility in a panel of GRAS solvents and vehicles. no_solubility->screen_vehicles evaluate_current Evaluate the current vehicle composition. Is it optimal? yes_solubility->evaluate_current optimization_strategies Select an optimization strategy based on physicochemical properties. screen_vehicles->optimization_strategies evaluate_current->optimization_strategies cosolvent Co-solvent/Surfactant Approach optimization_strategies->cosolvent lipid Lipid-Based Approach optimization_strategies->lipid particle Particle Size Reduction optimization_strategies->particle final_formulation Develop final formulation and assess stability. cosolvent->final_formulation lipid->final_formulation particle->final_formulation in_vivo Conduct in-vivo studies with the optimized formulation. final_formulation->in_vivo Co_solvent_Formulation_Workflow cluster_0 Step 1: Solubilization cluster_1 Step 2: Addition of Co-solvent/Surfactant cluster_2 Step 3: Final Formulation This compound This compound Powder Dissolve Dissolve This compound->Dissolve Solvent Primary Solvent (e.g., DMSO, Ethanol) Solvent->Dissolve Mix Mix Dissolve->Mix Co_solvent Co-solvent (e.g., PEG 400) Co_solvent->Mix Surfactant Surfactant (e.g., Tween® 80) Surfactant->Mix Final_Mix Slowly Add and Mix Mix->Final_Mix Aqueous_Vehicle Aqueous Vehicle (e.g., Saline) Aqueous_Vehicle->Final_Mix Final_Formulation Final Dosing Solution Final_Mix->Final_Formulation

References

Optimizing RP101075 dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of RP101075 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1) and Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1] It is an active metabolite of Ozanimod (RPC1063).[1] Its primary mechanism of action involves the activation of S1PR1 on lymphocytes, which leads to their sequestration in peripheral lymphoid organs. This prevents the trafficking of lymphocytes, including autoreactive ones, to sites of inflammation, thereby exerting an immunomodulatory effect.[2]

Q2: What are the key differences in selectivity of this compound across the S1P receptor subtypes?

This compound exhibits high selectivity for S1PR1 and S1PR5. It is significantly less potent at S1PR2, S1PR3, and S1PR4, which is thought to contribute to its favorable safety profile by avoiding off-target effects associated with these receptors.[1]

Q3: I am not observing the expected level of lymphopenia in my in vivo mouse study. What are the possible reasons?

Several factors could contribute to a suboptimal lymphopenic response:

  • Dosage: Ensure the correct dose of this compound is being administered. Effective doses for lymphopenia in mice are typically in the range of 0.3 - 3 mg/kg administered orally.[1]

  • Route of Administration: Oral gavage is the most common and effective route for this compound.

  • Vehicle Solution: The solubility and stability of this compound can be influenced by the vehicle. A common vehicle is 5% DMSO and 5% Tween-20 in 0.1 N HCl.

  • Timing of Blood Collection: The maximal effect on circulating lymphocytes is typically observed a few hours after dosing. Consider performing a time-course experiment to determine the optimal time point for blood collection.

  • Mouse Strain: There can be inter-strain variability in drug metabolism and response.

Q4: My in vitro cell-based assay is showing inconsistent results. What should I check?

For in vitro assays, consider the following:

  • Cell Line: Ensure the cell line used expresses the S1PR1 receptor.

  • Compound Stability: this compound solutions should be prepared fresh. Long-term storage of diluted solutions may lead to degradation.

  • Assay Conditions: Factors such as cell density, incubation time, and serum concentration in the media can impact the results.

  • Reagent Quality: Verify the quality and concentration of all reagents, including this compound.

Troubleshooting Guides

In Vivo EAE Model Troubleshooting
Issue Potential Cause Recommended Solution
Delayed or no onset of EAE symptoms Improper immunization (emulsion breaking, incorrect injection site).Ensure proper emulsification of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). Administer subcutaneously at the base of the tail.
Insufficient dose of Pertussis Toxin (PTx).PTx is crucial for inducing EAE. Administer the recommended dose intraperitoneally on days 0 and 2 post-immunization.
High variability in disease scores between animals Inconsistent immunization or genetic drift in the mouse colony.Standardize the immunization procedure meticulously. Use mice from a reliable vendor and of a consistent age and sex.
Lack of therapeutic effect with this compound Suboptimal dosage or treatment initiation time.Doses of 0.2 mg/kg and 0.6 mg/kg of the parent compound RPC1063 have shown efficacy when administered at the first sign of clinical symptoms. Ensure treatment is initiated as soon as clinical signs (e.g., limp tail) appear.
Poor bioavailability of the compound.Check the vehicle used for oral administration to ensure proper solubilization of this compound.
In Vitro cAMP Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background signal Suboptimal cell density or high basal cAMP levels.Optimize cell seeding density. Consider serum-starving cells prior to the assay to reduce basal signaling.
Low signal-to-noise ratio Insufficient S1PR1 expression in the cell line.Use a cell line known to express high levels of S1PR1 or consider transfecting cells with an S1PR1 expression vector.
Inactive compound.Prepare fresh solutions of this compound for each experiment.
Inconsistent EC50 values Variations in assay conditions.Standardize all assay parameters, including incubation times, reagent concentrations, and cell passage number.
Edge effects on the microplate.Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation and temperature gradients.

Data Presentation

In Vitro Potency and Selectivity of this compound
Receptor SubtypeEC50 (nM)Fold Selectivity vs. S1PR1
S1PR1 0.271
S1PR5 5.9>100
S1PR2 >10,000>10,000
S1PR3 >10,000>10,000
S1PR4 >10,000>10,000
In Vivo Efficacy of this compound in Murine Models
ModelSpeciesDosageRouteKey Findings
Systemic Lupus Erythematosus (NZBWF1 mice) Mouse0.3, 1, 3 mg/kg (daily)p.o.Dose-dependent reduction in lymphocytes and plasmacytoid dendritic cells in the spleen.
Intracerebral Hemorrhage Mouse0.3-0.6 mg/kgp.o.Attenuated neurological deficits, reduced brain edema, and decreased brain-infiltrating immune cells.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse0.2 mg/kg (of parent compound RPC1063)p.o.Significant improvement in disease scores and body weight.
Cerebrovascular Thrombosis MouseNot specifiedi.v.Improved microvascular circulation after thrombosis.

Experimental Protocols

S1PR1 Receptor Activation Assay (cAMP Measurement)

This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production following S1PR1 activation by this compound.

Materials:

  • CHO-K1 cells stably expressing human S1PR1

  • This compound

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed S1PR1-expressing CHO-K1 cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Cell Stimulation:

    • Wash the cells with assay buffer.

    • Add the diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) and incubate for another specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to lyse the cells and measure the cAMP levels.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Lymphocyte Sequestration Assay

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., 5% DMSO, 5% Tween-20, 90% 0.1 N HCl)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Flow cytometer and antibodies for lymphocyte markers (e.g., CD4, CD8, B220)

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound or vehicle to the mice via oral gavage.

  • Blood Collection: At various time points post-dosing (e.g., 3, 6, 12, 24 hours), collect a small volume of blood from the tail vein or retro-orbital sinus into EDTA-coated tubes.

  • Cell Staining:

    • Perform red blood cell lysis.

    • Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage and absolute number of different lymphocyte populations in the peripheral blood.

  • Data Analysis: Compare the lymphocyte counts in the this compound-treated groups to the vehicle-treated group at each time point.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds and Activates G_protein Gi/o S1PR1->G_protein Activates Downstream Downstream Signaling (e.g., Akt, Erk) S1PR1->Downstream Internalization Receptor Internalization S1PR1->Internalization Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Caption: this compound signaling pathway via S1PR1.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Phase cluster_monitoring Monitoring Immunization Immunize mice with MOG35-55 in CFA PTx1 Inject Pertussis Toxin (i.p.) PTx2 Inject Pertussis Toxin (Day 2) PTx1->PTx2 2 days Symptoms Onset of Clinical Symptoms (e.g., limp tail) PTx2->Symptoms ~9-12 days Treatment Administer this compound or Vehicle (daily) Symptoms->Treatment Scoring Daily Clinical Scoring and Weight Measurement Treatment->Scoring Throughout

Caption: Experimental workflow for the EAE mouse model.

References

Technical Support Center: Optimizing Experiments with RP101075

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: RP101075 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1) and S1PR5. It is an active metabolite of Ozanimod (RPC1063) and is recognized for its superior cardiovascular safety profile.[1] While this compound has demonstrated high selectivity, it is crucial for researchers to employ rigorous experimental design to ensure that observed effects are indeed a result of on-target activity. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the potential for off-target effects and confidently interpret your results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Phenotypic Observations

You observe a phenotype that is not consistent with the known functions of S1PR1 or S1PR5, or your results vary between experiments.

Possible Cause Troubleshooting Step Expected Outcome
Cell Line Variability Verify the expression levels of S1PR1 and S1PR5 in your specific cell line using techniques like qPCR or western blotting.Consistent S1PR1/S1PR5 expression should correlate with consistent phenotypic responses to this compound.
Compound Concentration Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect.[2]Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-targets.[2]
Off-Target Effect Utilize a structurally related but inactive control compound. This helps to confirm that the observed effect is not due to the chemical scaffold itself.[2]The inactive control should not produce the same phenotype, indicating the effect is specific to this compound's activity.
Off-Target Effect Employ genetic knockout or knockdown (e.g., CRISPR/Cas9 or siRNA) of S1PR1 and S1PR5.[2]If the phenotype persists after target gene silencing, it is likely due to an off-target interaction.

Issue 2: Concerns About Cardiovascular Liabilities

You are investigating the effects of this compound in a system where cardiovascular safety is a concern.

Possible Cause Troubleshooting Step Expected Outcome
Pre-clinical Safety Data Review published preclinical and clinical data on the cardiac safety of this compound and its parent compound, Ozanimod.Published studies have shown that Ozanimod and its metabolites, including this compound, have a favorable cardiac safety profile and do not cause clinically significant bradycardia or QTc prolongation.
In Vitro Safety Panels If working with a novel system, consider profiling this compound against a panel of cardiac-relevant targets (e.g., hERG channel).No significant activity was found in hERG channel assays for RPC1063 and its metabolites, including this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of this compound?

A1: this compound is a highly selective S1PR1 and S1PR5 agonist. It displays greater than 100-fold selectivity over S1PR5 and greater than 10,000-fold selectivity over S1PR2, S1PR3, and S1PR4. Extensive preclinical profiling has not identified significant off-target activities that would lead to adverse effects.

Q2: How can I be sure that the effects I'm seeing are from S1PR1/S1PR5 activation?

A2: A multi-pronged approach is recommended to confirm on-target activity:

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out S1PR1 and S1PR5. The biological effect of this compound should be absent in these modified systems.

  • Pharmacological Validation: Use a structurally distinct S1PR1/S1PR5 antagonist to see if it can block the effects of this compound.

  • Control Compounds: Include a structurally similar but inactive molecule as a negative control.

Q3: What is the recommended concentration range for using this compound in vitro?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the EC50 for your system. In vitro, this compound has an EC50 of 0.185 nM for S1PR1. Starting with a concentration range around this value and titrating down to the lowest effective concentration is recommended to minimize any potential for off-target effects.

Q4: Are there any known species-specific differences in the metabolism or activity of this compound?

A4: this compound is a metabolite of Ozanimod. The formation of one of its subsequent major metabolites, CC112273, from this compound shows species differences. Monkeys are about twice as efficient as humans in this conversion, while mice and rats are 11- and 4-fold less efficient, respectively. These differences in metabolism could potentially influence the in vivo effects of this compound across different preclinical species.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound, typically starting from a high concentration (e.g., 1 µM) and performing 1:3 or 1:10 dilutions.

  • Cell Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a time period relevant to the biological readout.

  • Assay: Perform the relevant functional assay (e.g., cAMP inhibition, cell migration, protein phosphorylation).

  • Data Analysis: Plot the response as a function of the log of the compound concentration and fit a dose-response curve to determine the EC50. The lowest effective concentration will be at or near the bottom of the steep part of the curve.

Protocol 2: Validating On-Target Effects using siRNA

Objective: To confirm that the observed phenotype is dependent on the intended target (S1PR1/S1PR5).

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting S1PR1, S1PR5, or a non-targeting control siRNA.

  • Incubation: Allow 48-72 hours for the knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm target protein knockdown by western blot or qPCR.

  • Compound Treatment: Treat the remaining cells with the predetermined lowest effective concentration of this compound or a vehicle control.

  • Phenotypic Assay: Perform the assay to measure the biological response.

  • Data Analysis: Compare the response to this compound in the S1PR1/S1PR5 knockdown cells to the non-targeting control. A significantly diminished response in the knockdown cells confirms the on-target effect.

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Phenotype Observed concentration Perform Dose-Response start->concentration inactive_control Use Inactive Control start->inactive_control knockdown Genetic Knockdown of Target start->knockdown ontarget On-Target Effect Confirmed concentration->ontarget Effect at low nM offtarget Potential Off-Target Effect concentration->offtarget Effect only at high µM inactive_control->ontarget No effect with control inactive_control->offtarget Effect with control knockdown->ontarget Phenotype abolished knockdown->offtarget Phenotype persists G This compound This compound S1PR1 S1PR1 This compound->S1PR1 High Affinity S1PR5 S1PR5 This compound->S1PR5 High Affinity OffTarget Potential Off-Target This compound->OffTarget Low Affinity (minimized by low concentration) Downstream Downstream Signaling (e.g., cAMP inhibition) S1PR1->Downstream S1PR5->Downstream Phenotype Observed Phenotype Downstream->Phenotype OffTarget->Phenotype

References

Addressing Variability in Experimental Results with RP101075: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with RP101075.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] It is also an active metabolite of Ozanimod (RPC1063).[3] Its primary mechanism of action involves binding to S1PR1, a G-protein coupled receptor, which plays a crucial role in lymphocyte trafficking.[3] Activation of S1PR1 by this compound leads to the sequestration of lymphocytes in peripheral lymphoid tissues, preventing their migration to sites of inflammation.[3]

Q2: We are observing lower than expected potency (higher EC50) in our in vitro assays. What are the potential causes?

Several factors could contribute to this observation:

  • Compound Stability and Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation.

  • Solvent and Dilution: Verify the solvent used is appropriate and that the serial dilutions are accurate.

  • Cell Health and Passage Number: The health and passage number of your cell line can significantly impact results. Use cells at a consistent and low passage number.

  • Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the media can influence the apparent potency.

Q3: Our in vivo experimental results with this compound are inconsistent across different preclinical species. Why might this be happening?

Interspecies variability is a known factor when working with this compound. This is primarily due to differences in its metabolism. This compound is metabolized by Monoamine Oxidase B (MAO-B) into the active metabolite CC112273. The rate of this conversion can differ significantly between species, leading to variations in the pharmacokinetic and pharmacodynamic profiles. For example, the formation of CC112273 is more efficient in monkeys compared to humans, while being significantly less efficient in mice and rats.

Troubleshooting Guides

In Vitro Assay Variability
Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the plate.Ensure homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Consider leaving the outer wells of the plate empty or filling them with PBS to minimize edge effects.
Inconsistent results between experiments Variation in cell culture conditions (e.g., media, serum batches, confluency), or differences in compound preparation.Standardize all cell culture parameters. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected cell toxicity High compound concentration, solvent toxicity, or contamination.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is low and consistent across all wells. Routinely check for mycoplasma contamination.
In Vivo Study Variability
Issue Potential Cause Recommended Action
Variable drug exposure (PK variability) Differences in formulation, route of administration, or animal strain/health. Interspecies differences in metabolism.Ensure consistent formulation and administration techniques. Use healthy animals from a reputable supplier. Be aware of the known species-specific metabolism of this compound when comparing results across species.
Inconsistent pharmacodynamic (PD) effects (e.g., lymphopenia) Dosing errors, timing of blood sampling, or biological variability.Double-check dose calculations and administration volumes. Standardize the timing of blood collection post-dose. Increase the number of animals per group to account for biological variability.
Discrepancy between in vitro potency and in vivo efficacy Poor bioavailability, rapid metabolism, or off-target effects.Conduct pharmacokinetic studies to determine the exposure of this compound and its active metabolites in the target tissue. Evaluate potential off-target effects if unexpected phenotypes are observed.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetAssayEC50 (nM)
This compound S1PR1Inhibition of cAMP production0.185
RPC1063 (Ozanimod) S1PR1Inhibition of cAMP production0.156
RP101442 S1PR1Inhibition of cAMP production0.131

Table 2: Interspecies Differences in the Metabolism of this compound to CC112273

SpeciesK Mapp (µM)V max (pmol/min/mg)Intrinsic Clearance (Cl int ) (µl/min/mg)
Human 4.850.312
Monkey 3.080.627.2
Rat 351143.25
Mouse 3337.31.14
Data from incubations with liver mitochondrial fractions.

Experimental Protocols

Key Experiment: In Vitro cAMP Inhibition Assay

Objective: To determine the potency of this compound in inhibiting Forskolin-induced cAMP production in a cell line expressing human S1PR1.

Methodology:

  • Cell Culture: Maintain a stable cell line overexpressing human S1PR1 in appropriate growth medium.

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer.

  • Compound Treatment: Aspirate the growth medium and add the diluted this compound to the cells. Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of Forskolin to all wells (except for negative controls) to stimulate cAMP production. Incubate for a further specified period (e.g., 15 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

RP101075_Signaling_Pathway This compound This compound S1PR1 S1PR1 This compound->S1PR1 Binds to Gi Gαi S1PR1->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Downstream_Effects->Lymphocyte_Sequestration

Caption: Signaling pathway of this compound via S1PR1 activation.

Experimental_Workflow_Variability cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments invitro_start Start: In Vitro Assay cell_prep Cell Preparation (Passage, Density) invitro_start->cell_prep compound_prep Compound Preparation (Solvent, Dilution) invitro_start->compound_prep assay_execution Assay Execution (Incubation, Reagents) cell_prep->assay_execution compound_prep->assay_execution data_analysis_invitro Data Analysis (EC50) assay_execution->data_analysis_invitro invivo_start Start: In Vivo Study animal_model Animal Model (Species, Strain, Health) invivo_start->animal_model formulation Drug Formulation & Administration invivo_start->formulation pk_pd_sampling PK/PD Sampling (Timepoints) animal_model->pk_pd_sampling formulation->pk_pd_sampling data_analysis_invivo Data Analysis (Exposure, Efficacy) pk_pd_sampling->data_analysis_invivo variability Sources of Variability variability->cell_prep variability->compound_prep variability->assay_execution variability->animal_model variability->formulation variability->pk_pd_sampling

Caption: Potential sources of variability in this compound experiments.

logical_troubleshooting cluster_invitro In Vitro cluster_invivo In Vivo issue Inconsistent Experimental Results check_potency Check EC50 Variability issue->check_potency Is it in vitro? check_efficacy Check Efficacy Variability issue->check_efficacy Is it in vivo? check_cells Verify Cell Health & Passage check_potency->check_cells check_reagents Validate Compound & Reagents check_potency->check_reagents check_protocol_invitro Standardize Assay Protocol check_potency->check_protocol_invitro check_pk Analyze PK Data (Interspecies Metabolism) check_efficacy->check_pk check_formulation Confirm Formulation & Dosing check_efficacy->check_formulation check_animal_model Review Animal Model Consistency check_efficacy->check_animal_model

Caption: Logical troubleshooting flow for this compound experiments.

References

Technical Support Center: RP101075 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RP101075 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an active metabolite of Ozanimod (RPC1063), a modulator of the sphingosine-1-phosphate (S1P) receptors. It is a potent and selective agonist for S1P receptor subtype 1 (S1P1) and also has activity at S1P receptor subtype 5 (S1P5).[1][2][3] Its primary mechanism of action is the activation of S1P1, which leads to the internalization of the receptor and subsequent sequestration of lymphocytes in lymphoid tissues. This prevents their migration to sites of inflammation.

Q2: What are the key applications of this compound in research?

This compound is primarily used in pre-clinical research to study the role of S1P1 signaling in various physiological and pathological processes, particularly in the context of autoimmune diseases like multiple sclerosis and systemic lupus erythematosus. It is also used to investigate the therapeutic potential of selective S1P1 modulation.[4]

Q3: In what solvent should I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the recommended working concentration for this compound in cell-based assays?

The optimal concentration of this compound will depend on the specific cell type and assay endpoint. Based on its in vitro potency, a good starting point for concentration-response experiments would be in the low nanomolar to micromolar range.

Q5: Does this compound have any known off-target effects?

Studies on the parent compound, Ozanimod, and its metabolites, including this compound, have shown no significant activity on a broad panel of receptors and enzymes (CEREP panel), cytochrome P450 (CYP) enzymes, or the hERG channel, suggesting a low potential for common off-target effects. However, it is always advisable to include appropriate controls in your experiments to monitor for any unexpected effects in your specific cell system.

Quantitative Data

ParameterValueReceptor SubtypeAssay TypeReference
EC50 0.27 nMS1P1In vitro functional assay
EC50 5.9 nMS1P5In vitro functional assay

Experimental Protocols

General Protocol for a Cell-Based S1P1 Receptor Activation Assay

This protocol outlines a general workflow for assessing the activity of this compound on cells expressing the S1P1 receptor. The specific readout can be downstream signaling events like GTPγS binding, cAMP inhibition, or receptor internalization.

  • Cell Culture: Culture your chosen cell line expressing the S1P1 receptor in the recommended growth medium until they reach the desired confluency for the assay (typically 80-90%).

  • Cell Seeding: Harvest the cells and seed them into a multi-well plate (e.g., 96-well plate) at a predetermined optimal density. Allow the cells to adhere and recover overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in a serum-free or low-serum medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period to allow for receptor activation and the downstream cellular response. The optimal incubation time should be determined empirically for your specific assay.

  • Assay Readout: Perform the specific assay to measure the endpoint of interest (e.g., measure changes in intracellular cAMP levels, quantify receptor internalization via imaging, or measure GTPγS binding).

  • Data Analysis: Analyze the data to generate a concentration-response curve and calculate the EC50 value for this compound.

Mandatory Visualizations

Signaling Pathway of this compound

RP101075_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Signaling G_protein->Downstream cAMP ↓ cAMP AC->cAMP

Caption: S1P1 receptor signaling pathway activated by this compound.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow A 1. Cell Culture (S1P1-expressing cells) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment B->D C 3. Compound Preparation (this compound serial dilution) C->D E 5. Incubation D->E F 6. Assay Readout (e.g., cAMP measurement) E->F G 7. Data Analysis (EC50 determination) F->G

Caption: General experimental workflow for this compound cell-based assays.

Troubleshooting Guide

Common Pitfalls and Solutions
ProblemPotential CauseTroubleshooting Steps
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Low or no signal - Inactive compound- Low receptor expression- Suboptimal assay conditions- Verify the integrity and concentration of your this compound stock.- Confirm S1P1 receptor expression in your cell line (e.g., by qPCR or Western blot).- Optimize incubation time and reagent concentrations.
Compound precipitation in media - Poor solubility of this compound at the working concentration- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the media for any precipitate before adding to the cells.
Unexpected cytotoxicity - High concentration of this compound- High concentration of DMSO- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound in your cell line.- Ensure the final DMSO concentration is below the cytotoxic threshold for your cells (typically <0.5%).

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Unexpected Assay Results Q1 Is there high variability? Start->Q1 A1 Check cell seeding, pipetting, and for edge effects. Q1->A1 Yes Q2 Is the signal low or absent? Q1->Q2 No End Re-run Experiment A1->End A2 Verify compound activity, receptor expression, and optimize assay conditions. Q2->A2 Yes Q3 Is there evidence of cytotoxicity? Q2->Q3 No A2->End A3 Determine non-toxic concentration range for this compound and DMSO. Q3->A3 Yes Q4 Is there compound precipitation? Q3->Q4 No A3->End A4 Check DMSO concentration and prepare fresh dilutions. Q4->A4 Yes Q4->End No A4->End

Caption: A decision tree for troubleshooting common issues in this compound assays.

References

Technical Support Center: Enhancing the Bioavailability of RP101075 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of RP101075 after oral administration in our mouse model. What are the likely causes?

A1: Low and variable oral bioavailability is a common hurdle in preclinical studies. The primary reasons for this observation with a compound like this compound could include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The compound might be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Experimental Variability: Inconsistencies in the experimental protocol, such as dosing technique or animal fasting state, can lead to variable results.

Q2: What are the initial steps to diagnose the cause of low bioavailability for this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already done, attempt to determine the aqueous solubility of your batch of this compound at different pH values (e.g., pH 2, 6.8) to simulate the GI environment.

  • Review of Dosing Protocol: Ensure your oral gavage technique is consistent and that animals are appropriately fasted before dosing to minimize food-related effects on absorption.

  • Pilot Formulation Screen: Test simple formulations, such as a suspension in a standard vehicle (e.g., 0.5% methylcellulose), and a solution in a solubilizing vehicle (e.g., a mixture of solvents and surfactants), to see if solubility is a major factor.

Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can significantly enhance the bioavailability of poorly soluble drugs.[1][2] These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[1][2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing solubilization and absorption.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

Troubleshooting Guide

Problem: Consistently low or undetectable plasma concentrations of this compound following oral administration.

Below is a stepwise guide to troubleshoot and address this issue.

Phase 1: Preliminary Assessment & Protocol Verification
  • Verify Compound Integrity: Confirm the purity and stability of your this compound batch.

  • Standardize Dosing Procedure:

    • Ensure a consistent fasting period for all animals.

    • Use a standardized oral gavage technique to minimize variability.

    • Confirm the accuracy of the dose administered.

  • Evaluate Analytical Method: Ensure your bioanalytical method (e.g., LC-MS/MS) is validated and has sufficient sensitivity to detect low concentrations of this compound.

Phase 2: Formulation Optimization

If the issue persists after protocol verification, focus on formulation strategies.

  • Simple Formulations:

    • Aqueous Suspension: Prepare a suspension in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose. This serves as a baseline.

    • Solubilizing Solution: Attempt to dissolve this compound in a vehicle containing co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL).

  • Advanced Formulations:

    • Micronization/Nanosuspension: If the compound is crystalline, reducing the particle size can enhance dissolution.

    • Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS formulation can improve the solubility and absorption of lipophilic compounds.

    • Amorphous Solid Dispersion: This can be particularly effective if the compound has a high melting point and is poorly soluble.

Phase 3: Re-evaluation and Further Studies
  • Pharmacokinetic (PK) Study: Conduct a PK study in your animal model comparing your optimized formulation(s) against the initial simple suspension.

  • Data Analysis: Analyze the PK data to determine if the Cmax and AUC have improved.

  • Consider Permeability: If bioavailability remains low despite improved solubility, the issue may be poor intestinal permeability. In this case, more advanced strategies like the use of permeation enhancers may be necessary, though this requires careful consideration of potential toxicity.

Data Presentation

While specific bioavailability data for formulated this compound is not publicly available, the following table presents pharmacokinetic parameters for Ozanimod and its metabolites, including this compound, from a study in humans. This provides context for the expected pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Ozanimod and its Metabolites in Humans (Single 1 mg Dose)

ParameterOzanimodRP101988This compound
Cmax (pg/mL) 205Data not specifiedData not specified
Tmax (hours) ~6~6~6
AUC (pg*h/mL) Data not specifiedData not specifiedData not specified
Half-life (hours) 17-21Similar to OzanimodSimilar to Ozanimod

Source: Adapted from a study on the cardiac safety of Ozanimod. Note that Cmax and AUC values were not explicitly provided for the metabolites in this source.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for oral administration of a test compound to mice.

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours before dosing, with free access to water.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the exact volume of the formulation to be administered. The maximum recommended dosing volume is typically 10 mL/kg.

  • Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held securely.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).

    • Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.

  • Dose Administration: Once the needle is in place, dispense the formulation slowly and steadily.

  • Needle Removal: Gently remove the gavage needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.

Protocol 2: Pharmacokinetic Study in an Animal Model

This protocol provides a general workflow for a single-dose pharmacokinetic study.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound after oral administration.

Procedure:

  • Animal Acclimatization and Grouping: Acclimate animals to the housing conditions. Divide them into groups (e.g., n=3-5 per time point or for serial sampling).

  • Dosing: Administer the this compound formulation via oral gavage as described in Protocol 1.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Use an appropriate blood collection method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Troubleshooting cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation start Low/Variable Bioavailability Observed check_protocol Verify Experimental Protocol (Dosing, Fasting) start->check_protocol check_compound Confirm Compound Integrity & Purity start->check_compound formulation_dev Initiate Formulation Screening check_protocol->formulation_dev check_compound->formulation_dev simple_form Test Simple Formulations (Suspension vs. Solution) formulation_dev->simple_form advanced_form Develop Advanced Formulations (e.g., SEDDS, Nanosuspension) simple_form->advanced_form pk_study Conduct Comparative PK Study advanced_form->pk_study analyze_data Analyze PK Parameters (AUC, Cmax) pk_study->analyze_data assess_permeability If still low, investigate permeability analyze_data->assess_permeability

Caption: Troubleshooting workflow for low bioavailability.

G This compound This compound S1PR1 S1PR1 Receptor This compound->S1PR1 agonism Gi Gi Protein S1PR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Gi->Lymphocyte_Egress inhibits cAMP cAMP AC->cAMP produces cAMP->Lymphocyte_Egress regulates

Caption: Postulated S1PR1 signaling pathway for this compound.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_formulation Prepare this compound Formulation dosing Oral Gavage Dosing prep_formulation->dosing prep_animals Fast and Weigh Animals prep_animals->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep bioanalysis LC-MS/MS Analysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Experimental workflow for a bioavailability study.

References

How to assess RP101075 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers working with RP101075. The following information is intended to help you assess the stability of this compound in solution and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can lead to degradation. Protect the solution from light, especially if its light sensitivity is unknown.

Q3: What is the expected stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions will likely depend on the pH, temperature, and the presence of other components in the buffer. Without specific stability data, it is recommended to prepare fresh aqueous solutions for each experiment from a frozen stock. If aqueous solutions need to be stored, even for a short period, they should be kept at 2-8°C and used as quickly as possible. A pilot stability study is recommended to determine its stability in your specific experimental buffer.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for a molecule like this compound could include hydrolysis, oxidation, and photolysis. One known metabolic pathway involves oxidative deamination by monoamine oxidase B (MAO B) to form the metabolite CC112273.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products and sensitive aspects of the molecule's structure.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution upon storage or dilution - Poor solubility in the chosen solvent or buffer.- Exceeded solubility limit.- Temperature changes affecting solubility.- Test alternative solvents for the stock solution.- Prepare more dilute stock solutions.- Ensure the solution is fully dissolved before storage.- Perform dilutions in pre-warmed buffer if warming increases solubility.
Inconsistent experimental results - Degradation of this compound in solution.- Inaccurate concentration of the stock solution.- Adsorption of the compound to container surfaces.- Prepare fresh solutions for each experiment.- Perform a stability study to determine the usable lifetime of the solution.- Verify the concentration of the stock solution using a validated analytical method.- Use low-adsorption microplates or tubes.
Loss of biological activity - Chemical degradation of the active compound.- Interaction with other components in the experimental medium.- Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).- Run control experiments to check for interactions with other reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Photostability: Expose the solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Thermal Stress: Incubate the solution at 60°C for 24 hours.

3. Sample Analysis:

  • At various time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples using a stability-indicating analytical method, such as UPLC-MS/MS, to quantify the remaining this compound and detect degradation products.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound

This is a general method that should be optimized and validated for your specific instrumentation and experimental conditions.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

3. Sample Preparation:

  • For in vitro samples, a simple dilution may be sufficient.

  • For biological matrices like plasma, a protein precipitation or solid-phase extraction (SPE) will be necessary.[3]

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution
Condition Solvent/Buffer Temperature Duration This compound Remaining (%) Degradation Products Detected
Control DMSO-20°C3 months99.5None
Freeze-Thaw DMSO-20°C to RT3 cycles98.2Minor peak at RRT 1.2
Aqueous PBS, pH 7.44°C24 hours95.1Degradant A
Aqueous PBS, pH 7.437°C24 hours80.3Degradant A, Degradant B
Acidic 0.1 N HCl60°C24 hours65.7Multiple degradation products
Basic 0.1 N NaOH60°C24 hours72.1Multiple degradation products
Oxidative 3% H₂O₂RT24 hours55.4Oxidative degradants
Photolytic Light exposureRT24 hours88.9Photodegradant X

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working forced_deg Forced Degradation (Acid, Base, Oxidative, Light) prep_working->forced_deg real_time Real-Time Stability (Different Temperatures) prep_working->real_time sample_collection Collect Samples at Time Points forced_deg->sample_collection real_time->sample_collection uplc_ms UPLC-MS/MS Analysis sample_collection->uplc_ms data_analysis Data Analysis and Quantification uplc_ms->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway This compound This compound S1PR1 S1PR1 This compound->S1PR1 activates Gi Gαi S1PR1->Gi couples to Ras_ERK Ras-ERK Pathway Gi->Ras_ERK activates PI3K_Akt PI3K-Akt Pathway Gi->PI3K_Akt activates Cell_Survival Cell Survival & Proliferation Ras_ERK->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Hypothetical signaling pathway of this compound via S1PR1 activation.

References

Technical Support Center: Overcoming In Vitro Resistance to RP101075 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with RP101075, a potent and selective S1P1 receptor modulator.

Disclaimer: this compound is an active metabolite of Ozanimod. As specific in vitro resistance data for this compound is limited, this guide leverages information from the well-studied S1P receptor modulator, FTY720 (Fingolimod), as a proxy. The underlying principles of resistance are likely to be similar.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator.[1] Its primary therapeutic effect, particularly in immunology, is mediated through functional antagonism of the S1P1 receptor. Upon binding, this compound induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[2][3][4][5] This prevents lymphocytes from egressing from lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Several mechanisms could contribute to acquired resistance to this compound in vitro:

  • Alterations in the S1P1 Receptor: Mutations in the S1PR1 gene can affect drug binding, receptor signaling, or internalization, leading to reduced drug efficacy.

  • Changes in the S1P Signaling Pathway: The balance of the "sphingolipid rheostat" is crucial. Upregulation of sphingosine (B13886) kinase 1 (SphK1), the enzyme that produces S1P, can lead to increased levels of the natural ligand and potentially compete with this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the S1P1 pathway, thereby promoting survival and proliferation.

Q3: What is a typical IC50 value for an S1P modulator in cancer cell lines?

The half-maximal inhibitory concentration (IC50) for S1P modulators like FTY720 can vary depending on the cell line. For instance, in trastuzumab-sensitive and -resistant HER2-positive breast cancer cell lines, the IC50 for FTY720 was reported to be between 2.5 and 10 µM. In glioblastoma cell lines, IC50 values for FTY720 ranged from 4.6 µM to 25.2 µM.

Troubleshooting Guides

Issue 1: Decreased Cell Death or Growth Inhibition with Continued this compound Treatment
Potential Cause Suggested Solution
Development of Acquired Resistance Confirm resistance by comparing the IC50 of the treated cell line to the parental line. A significant increase (typically >3-fold) indicates resistance.
Increased Drug Efflux Test for the involvement of efflux pumps by co-treating with known inhibitors (e.g., Verapamil for P-gp). An increase in sensitivity to this compound in the presence of the inhibitor suggests efflux pump involvement.
Alterations in S1P1 Receptor Expression or Function Analyze S1P1 receptor expression levels via qPCR or Western blot. Sequence the S1PR1 gene to check for mutations.
Activation of Alternative Survival Pathways Investigate the activation status of key survival pathways such as PI3K/Akt and MAPK/ERK using phosphospecific antibodies.
Issue 2: High Variability in Experimental Results
Potential Cause Suggested Solution
Cell Line Heterogeneity Perform single-cell cloning of your parental cell line to ensure a homogenous starting population before inducing resistance.
Inconsistent Drug Concentration Prepare fresh drug dilutions for each experiment from a validated stock solution.
Variations in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations throughout your experiments.

Quantitative Data

The following table summarizes IC50 values for the S1P modulator FTY720 in various cancer cell lines, which can serve as a reference for expected potency.

Cell LineCancer TypeIC50 of FTY720 (µM)Reference
BT-474HER2+ Breast Cancer (Trastuzumab-sensitive)5 - 10
SK-BR-3HER2+ Breast Cancer (Trastuzumab-sensitive)2.5 - 5
BT-474-HR1HER2+ Breast Cancer (Trastuzumab-resistant)5 - 10
MDA-MB-453HER2+ Breast Cancer (Trastuzumab-resistant)5 - 10
HCC1954HER2+ Breast Cancer (Trastuzumab-resistant)5 - 10
A172Glioblastoma4.6
G28Glioblastoma17.3
U87Glioblastoma25.2
MCF-7Breast Cancer5 - 20
MDA-MB-231Breast Cancer5 - 20
Sk-Br-3Breast Cancer5 - 20
HCT-116Colon Cancer5 - 20
SW620Colon Cancer5 - 20

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to escalating concentrations of the drug.

  • Determine the Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT or CCK-8).

  • Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC10-IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and reach approximately 80% confluency before the next dose escalation.

  • Confirmation of Resistance: After several months of continuous culture in the presence of a high concentration of this compound, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significantly higher IC50 indicates the successful generation of a resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.

Protocol 2: Overcoming Resistance with Combination Therapy (Example: this compound and an Efflux Pump Inhibitor)

This protocol outlines an experiment to test if inhibiting efflux pumps can re-sensitize resistant cells to this compound.

  • Cell Seeding: Seed both the parental and this compound-resistant cell lines in 96-well plates at a predetermined optimal density.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control

    • This compound alone (at a range of concentrations around the IC50 of the resistant line)

    • Efflux pump inhibitor alone (e.g., Verapamil at a non-toxic concentration)

    • This compound in combination with the efflux pump inhibitor

  • Incubation: Treat the cells with the respective drug combinations and incubate for a period determined by the cell doubling time (e.g., 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Compare the IC50 of this compound in the resistant cells with and without the efflux pump inhibitor. A significant decrease in the IC50 in the combination treatment group indicates that efflux pump activity contributes to resistance.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 G_protein Gαi/Gq/G12/13 S1P1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho ERK ERK PLC->ERK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Survival, Migration) Rho->Cell_Response Akt->Cell_Response ERK->Cell_Response

Caption: S1P1 Receptor Downstream Signaling Pathway.

Resistance_Workflow start Start with Parental Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial treat_low Treat with low concentration of this compound (IC10-IC20) ic50_initial->treat_low culture Culture until proliferation resumes treat_low->culture increase_dose Increase this compound concentration culture->increase_dose Yes confirm_resistance Confirm Resistance (IC50_final > 3x IC50_initial) culture->confirm_resistance No increase_dose->treat_low repeat_cycle Repeat cycle for several months increase_dose->repeat_cycle repeat_cycle->culture ic50_final Determine Final IC50 of Resistant Cell Line ic50_final->confirm_resistance end Resistant Cell Line Established confirm_resistance->end Yes

Caption: Experimental Workflow for Generating Resistant Cell Lines.

Overcoming_Resistance_Logic cluster_problem Problem cluster_investigation Investigation cluster_solution Solution resistance Cells develop resistance to this compound mechanism Identify Resistance Mechanism resistance->mechanism efflux Increased Efflux Pumps mechanism->efflux bypass Bypass Pathway Activation mechanism->bypass target_mutation S1P1 Receptor Mutation mechanism->target_mutation efflux_inhibitor This compound + Efflux Pump Inhibitor efflux->efflux_inhibitor pathway_inhibitor This compound + Bypass Pathway Inhibitor bypass->pathway_inhibitor alt_drug Alternative S1P Modulator target_mutation->alt_drug combination_therapy Combination Therapy efflux_inhibitor->combination_therapy pathway_inhibitor->combination_therapy

Caption: Logical Flow for Overcoming this compound Resistance.

References

Technical Support Center: Long-Term Storage of RP101075

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of RP101075, a high-value biological compound. Adherence to these protocols is critical for maintaining the compound's stability, efficacy, and preventing degradation over time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

For long-term storage (greater than one year), this compound should be stored at ultra-low temperatures, ideally at -80°C or in the vapor phase of liquid nitrogen (below -130°C).[1][2][3][4] For shorter periods (up to 12 months), -20°C is acceptable, provided the formulation contains a cryoprotectant like glycerol.[5] Refrigeration at 2-8°C is only recommended for short-term storage of a few days to weeks.

Q2: Should I store this compound in liquid or lyophilized (freeze-dried) form?

Lyophilization is the preferred method for long-term stability as it protects the compound from hydrolysis and other chemical degradation that can occur in solution. Lyophilized this compound can be stored for years at -20°C or -80°C with minimal risk of degradation. If storing in a liquid format, it is crucial to use a stabilizing buffer and aliquot the compound to avoid repeated freeze-thaw cycles.

Q3: What are the risks of repeated freeze-thaw cycles?

Repeated freeze-thaw cycles are highly detrimental and can cause irreversible damage to this compound. This stress can lead to protein denaturation, the formation of aggregates, and a significant loss of biological activity. To mitigate this, it is essential to aliquot this compound into single-use volumes before freezing.

Q4: Does this compound require protection from light?

Yes. If this compound is conjugated with a fluorescent dye or is otherwise known to be light-sensitive, it must be protected from light. Exposure can lead to photobleaching of dyes and degradation of the compound. Store in amber vials or tubes wrapped in aluminum foil and keep in a dark location.

Q5: What type of storage container should I use?

Use sterile, low-protein-binding polypropylene (B1209903) tubes or cryovials for storing this compound. This minimizes the loss of the compound due to adherence to the container walls, which is a more significant issue with dilute solutions. Ensure vials are suitable for cryogenic temperatures to prevent cracking.

Q6: What is the recommended humidity level for storage?

For lyophilized products, a low-humidity environment is critical to prevent rehydration. For all samples, maintaining a stable humidity level, typically between 30% and 60%, in the storage area helps prevent moisture ingress and potential sample degradation. High humidity can promote microbial growth and compromise sample integrity.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Issue 1: Loss of Activity in Experimental Assays

  • Possible Cause: Degradation due to improper storage temperature.

    • Solution: Verify the storage temperature history. For long-term storage, ensure temperatures were consistently maintained at or below -80°C. If stored at -20°C, confirm the presence of cryoprotectants.

  • Possible Cause: Repeated freeze-thaw cycles.

    • Solution: Discard the current vial. Use a fresh, single-use aliquot for subsequent experiments. Always aliquot new batches upon receipt to avoid this issue.

  • Possible Cause: Protein aggregation.

    • Solution: Analyze the sample for aggregates using methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). If aggregates are present, the vial should be discarded. Review formulation and handling procedures to minimize agitation and temperature fluctuations.

Issue 2: Visible Precipitate or Cloudiness in the Solution

  • Possible Cause: Protein aggregation or precipitation.

    • Solution: Do not use the vial. This indicates significant instability. Centrifuge the sample gently to see if the precipitate pellets. Analyze the supernatant for activity, but be aware that the effective concentration will be lower. The best practice is to discard the vial and use a fresh one.

  • Possible Cause: Buffer component crystallization during freezing.

    • Solution: This can occur, especially with phosphate (B84403) buffers at low temperatures. Ensure the compound is fully redissolved by gently warming to room temperature and swirling. Do not shake vigorously. If the precipitate does not dissolve, it is likely protein aggregation.

Issue 3: Inconsistent Results Between Aliquots

  • Possible Cause: Inhomogeneous freezing or concentration gradients.

    • Solution: When initially aliquoting, ensure the stock solution is well-mixed. Use a rapid freezing method, such as flash-freezing in liquid nitrogen, to minimize the formation of concentration gradients as the sample freezes.

  • Possible Cause: Contamination during aliquoting.

    • Solution: Always use sterile techniques in a clean environment (e.g., a laminar flow hood) when handling and aliquoting this compound to prevent microbial or chemical contamination.

Data Presentation: Storage Condition Stability

The following tables summarize general stability data for biological compounds like this compound under various storage conditions. Specific stability will depend on the formulation.

Table 1: Comparison of Long-Term Storage Conditions

Storage ConditionTemperatureTypical Shelf LifeKey Considerations
Refrigerated 2°C to 8°CDays to WeeksHigh risk of microbial growth and proteolysis. Not for long-term storage.
Frozen (-20°C) -20°CUp to 1 YearRequires cryoprotectant (e.g., 50% glycerol). Avoid freeze-thaw cycles.
Ultra-Low Frozen -80°CYearsExcellent for long-term storage. Aliquoting is mandatory.
Cryogenic <-130°C (LN₂ Vapor)Indefinite / YearsOptimal for preserving long-term viability. Requires specialized equipment.
Lyophilized 4°C to -80°CYearsMost stable form. Must be protected from moisture.

Table 2: Impact of Common Stress Factors on this compound Stability

Stress FactorPrimary Negative OutcomeMitigation Strategy
Repeated Freeze-Thaw Aggregation, Denaturation, Activity LossAliquot into single-use volumes before first freeze.
Elevated Temperature Accelerated Degradation, AggregationMaintain strict cold chain (2-8°C for shipping, ≤ -20°C for storage).
Light Exposure Photodegradation, Loss of FunctionStore in amber or foil-wrapped vials in the dark.
Agitation/Shear Stress Unfolding, AggregationHandle gently; do not vortex or shake vigorously.
Oxidation Chemical Modification, Activity LossAdd antioxidants (e.g., DTT, Methionine) if compatible; limit headspace oxygen.

Experimental Protocols

Protocol 1: Aliquoting and Freezing this compound for Long-Term Storage

  • Preparation: Perform all steps under sterile conditions in a biosafety cabinet. Pre-chill sterile, low-protein-binding microcentrifuge tubes on ice.

  • Reconstitution (if lyophilized): If starting with a lyophilized powder, reconstitute using the recommended sterile buffer to the desired stock concentration. Ensure complete dissolution by gently pipetting up and down. Do not vortex.

  • Dispensing: Based on typical experimental needs, calculate the optimal single-use volume for each aliquot (e.g., 10-20 µL). Dispense the calculated volume into each pre-chilled tube.

  • Freezing: Tightly cap the tubes. For optimal stability, flash-freeze the aliquots by immersing them in a bath of liquid nitrogen or a dry ice/ethanol slurry until completely frozen.

  • Transfer to Storage: Immediately transfer the frozen aliquots to a pre-labeled storage box in a -80°C freezer or a liquid nitrogen vapor phase dewar.

  • Documentation: Record the compound name, concentration, date, and aliquot number in a laboratory inventory management system.

Protocol 2: Stability Assessment by Size Exclusion Chromatography (SEC)

  • Objective: To quantify the percentage of monomeric this compound and detect the presence of soluble aggregates.

  • Methodology:

    • Sample Preparation: Thaw a single-use aliquot of this compound at room temperature. Do not heat. If necessary, dilute the sample to the appropriate concentration for the SEC column using the mobile phase buffer.

    • Chromatography System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (typically monitoring at 280 nm for proteins) and a size exclusion column appropriate for the molecular weight of this compound.

    • Mobile Phase: Use a non-denaturing, physiological pH buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Run Parameters: Inject the prepared sample. Elute under isocratic conditions at a calibrated flow rate.

    • Data Analysis: Integrate the peak areas from the resulting chromatogram. The main peak represents the monomer. Earlier eluting peaks represent high molecular weight species (aggregates), and later eluting peaks represent fragments. Calculate the percentage of monomer as (Monomer Peak Area / Total Peak Area) x 100. A decrease in this percentage over time indicates degradation.

Visualizations

Storage_Troubleshooting_Workflow start Experiment Yields Poor Results check_activity Is this compound activity lower than expected? start->check_activity check_storage Review Storage History: - Temperature Logs - Freeze/Thaw Cycles check_activity->check_storage Yes other_vars Investigate Other Experimental Variables check_activity->other_vars No storage_ok Storage Conditions Met? check_storage->storage_ok check_aliquot Was a fresh aliquot used? storage_ok->check_aliquot Yes discard Discard Current Stock. Use New Lot Number. storage_ok->discard No check_handling Review Handling Protocol: - Gentle Mixing? - Light Protection? check_aliquot->check_handling Yes use_new_aliquot Use a New, Single-Use Aliquot for Next Experiment check_aliquot->use_new_aliquot No handling_ok Handling Protocol Followed? check_handling->handling_ok analyze_sample Perform Quality Control: - Visual Inspection - SEC or DLS for aggregation handling_ok->analyze_sample Yes handling_ok->discard No aggregation_found Aggregation or Precipitate Detected? analyze_sample->aggregation_found aggregation_found->discard Yes aggregation_found->other_vars No

Caption: Troubleshooting workflow for unexpected experimental results.

Decision_Tree start Select Storage Method for this compound duration Storage Duration? start->duration short_term < 1 Month duration->short_term Short-Term long_term > 1 Month duration->long_term Long-Term store_fridge Store at 2-8°C (Liquid Formulation) short_term->store_fridge form Liquid or Lyophilized? long_term->form store_lyo Store Lyophilized Powder at -20°C or 4°C form->store_lyo Lyophilized store_frozen Aliquot into single-use tubes. Add cryoprotectant. form->store_frozen Liquid temp Storage Temperature? store_frozen->temp store_minus20 Store at -20°C (Up to 1 year) temp->store_minus20 Moderate-Term store_minus80 Flash freeze. Store at -80°C or below. temp->store_minus80 Long-Term

Caption: Decision tree for selecting the appropriate storage method.

References

Interpreting unexpected results in RP101075 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RP101075. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1R).[1][2] It is also an active metabolite of Ozanimod (RPC1063).[3] Its primary mechanism of action involves the stimulation of S1P1R, which leads to the sequestration of lymphocytes in peripheral lymphoid organs. This prevents their migration to sites of inflammation, thereby modulating the immune response.[3][4]

Q2: What are the expected outcomes of in vivo experiments with this compound?

The primary expected outcome of in vivo administration of this compound in preclinical models is a robust and dose-dependent reduction in circulating lymphocytes (lymphopenia). In models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), therapeutic administration of this compound is expected to reduce disease severity. In studies related to cerebrovascular thrombosis, this compound has been shown to improve microvascular circulation.

Q3: Are there species-specific differences in the metabolism of this compound?

Yes, significant interspecies differences exist in the metabolism of this compound. This compound is a metabolite of Ozanimod and is further metabolized by monoamine oxidase B (MAO-B). The efficiency of this metabolic process varies between species, with monkeys being approximately twice as efficient and mice and rats being 4- to 11-fold less efficient than humans in forming the subsequent metabolite, CC112273. These differences should be considered when designing and interpreting preclinical studies.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected lymphopenia observed in vivo.

  • Possible Cause 1: Dosing and Administration.

    • Troubleshooting: Verify the dose, formulation, and route of administration. Ensure the compound is fully solubilized and administered consistently. Refer to established protocols for appropriate dosage; for instance, doses of 0.1 and 0.3 mg/kg have been shown to be effective in mouse EAE models.

  • Possible Cause 2: Species-Specific Metabolism.

    • Troubleshooting: As noted, metabolic rates of this compound differ across species. Consider the metabolic profile of your animal model. It may be necessary to adjust the dose or frequency of administration to achieve the desired level of lymphocyte reduction.

  • Possible Cause 3: Measurement Timing.

    • Troubleshooting: The effect of this compound on lymphocyte counts is transient. Ensure that blood samples are collected at a consistent time point after administration to accurately assess the pharmacodynamic effect.

Issue 2: Lack of therapeutic effect in an autoimmune or inflammatory model.

  • Possible Cause 1: Insufficient Target Engagement.

    • Troubleshooting: Confirm that the administered dose is sufficient to induce lymphopenia, which serves as a key pharmacodynamic biomarker for S1P1R engagement. If lymphopenia is not observed, the dose may be too low to achieve a therapeutic effect.

  • Possible Cause 2: Model-Specific Pathophysiology.

    • Troubleshooting: The therapeutic efficacy of S1P1R modulators can be model-dependent. Evaluate whether the pathophysiology of your specific model is driven by the trafficking of CCR7+ lymphocytes, the primary target of this compound's mechanism of action.

  • Possible Cause 3: Compound Stability.

    • Troubleshooting: Ensure the stability of the this compound formulation under your experimental conditions. Degradation of the compound can lead to a loss of efficacy.

Issue 3: Unexpected off-target effects are observed.

  • Possible Cause 1: High Dosage.

    • Troubleshooting: Although this compound is highly selective for S1P1R, supratherapeutic doses could potentially lead to off-target effects. Review the dosage and consider performing a dose-response study to identify the optimal therapeutic window with minimal side effects.

  • Possible Cause 2: Interaction with other S1P Receptors.

    • Troubleshooting: this compound is a metabolite of Ozanimod, which also has activity at S1P5R. While this compound itself is highly selective for S1P1R, consider the broader S1P receptor expression profile in your tissue of interest and whether modulation of other S1P receptors could contribute to the observed effects.

  • Possible Cause 3: Cardiovascular Effects.

    • Troubleshooting: S1P receptor modulators can have transient effects on heart rate. While gradual dose escalation can mitigate these effects for the parent compound Ozanimod, it is a known class effect. If cardiovascular changes are a concern, consider appropriate monitoring in your experimental design.

Data Presentation

Table 1: In Vitro Potency of this compound and Related Compounds on S1P1R

CompoundEC50 (nM) for inhibition of cAMP production
RPC1063 (Ozanimod)0.156
This compound 0.185
RP1014420.131

Data from Neurology.org

Table 2: In Vivo Efficacy of this compound in Mouse EAE Model

CompoundDose (mg/kg)Therapeutic Benefit
This compound 0.1 Equivalent to RPC1063 and FTY720
This compound 0.3 Equivalent to RPC1063 and FTY720

Data from Neurology.org

Experimental Protocols & Methodologies

MOG35-55 Peptide-Induced Mouse EAE Model

  • Immunization: Female C57BL/6 mice are immunized with Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant on day 0.

  • Pertussis Toxin Administration: Pertussis toxin is administered at 2 hours and 24 hours post-immunization.

  • Treatment Initiation: Upon the first clinical sign of EAE (e.g., limp tail), mice are randomized into treatment groups.

  • Dosing: this compound is administered orally once daily for the duration of the study (e.g., 14 days).

  • Monitoring: Animals are monitored daily for clinical symptoms and body weight.

  • Endpoint Analysis: At the end of the study, blood is collected for lymphocyte counting, and CNS tissue can be harvested for histological analysis.

This is a generalized protocol based on similar studies.

Laser-Induced Thrombosis Model in Mice

  • Animal Preparation: Anesthetize the mouse and perform a craniotomy to expose the cortical arterioles.

  • Imaging: Use two-photon laser scanning microscopy to visualize and measure the baseline blood flow velocity in the cortical arterioles.

  • Thrombosis Induction: Induce thrombosis in a targeted arteriole using laser-induced irritation.

  • Treatment: Administer this compound or vehicle 30 minutes after thrombosis induction.

  • Post-Treatment Monitoring: Continuously measure the blood flow velocity in the affected arteriole for at least 90 minutes post-thrombosis.

  • Endpoint Analysis: Analyze changes in blood flow velocity and thrombus volume.

This protocol is a summary of the methodology described in a study on microvascular circulation.

Visualizations

RP101075_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1R S1P1 Receptor This compound->S1P1R Binds and Activates G_protein G-protein Activation S1P1R->G_protein Downstream_Signaling Downstream Signaling (e.g., Akt, ERK activation) G_protein->Downstream_Signaling Receptor_Internalization S1P1R Internalization Downstream_Signaling->Receptor_Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Leads to Experimental_Workflow_EAE Day_0 Day 0: Immunize Mice (MOG35-55 + CFA) Day_0_1 Day 0 & 1: Administer Pertussis Toxin Day_0->Day_0_1 Onset Onset of Clinical Signs (e.g., Limp Tail) Day_0_1->Onset Randomization Randomize into Treatment Groups Onset->Randomization Treatment Daily Oral Dosing (e.g., this compound or Vehicle) for 14 days Randomization->Treatment Monitoring Daily Monitoring of Clinical Score & Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Lymphocyte Counts - Histology Monitoring->Endpoint Troubleshooting_Logic Unexpected_Result Unexpected Result: Low Efficacy Check_Lymphopenia Was Lymphopenia Achieved? Unexpected_Result->Check_Lymphopenia Check_Dose Verify Dose & Administration Check_Lymphopenia->Check_Dose No Check_Model Is Model S1P1R- Dependent? Check_Lymphopenia->Check_Model Yes Check_Metabolism Consider Species- Specific Metabolism Check_Dose->Check_Metabolism Check_Compound Assess Compound Stability Check_Model->Check_Compound

References

Validation & Comparative

Validating the Efficacy of RP101075 in a New Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of RP101075, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in a novel disease model. By leveraging insights from established preclinical models and comparing its performance against relevant alternatives, researchers can effectively design and execute studies to explore the therapeutic potential of this compound in new indications.

Introduction to this compound and S1P Receptor Modulation

This compound is an active metabolite of Ozanimod (RPC1063), a modulator of S1P receptors 1 and 5.[1][2] The primary mechanism of action for this compound involves its function as a selective S1P1 receptor agonist.[3] This agonism leads to the internalization of S1P1 receptors on lymphocytes, which in turn sequesters these immune cells in peripheral lymphoid organs, preventing their migration to sites of inflammation.[4] This targeted immunomodulation has shown therapeutic benefit in preclinical models of autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus.[3]

Comparative Analysis of this compound and Alternative S1P Modulators

The performance of this compound can be benchmarked against its parent compound, Ozanimod, and another well-established S1P receptor modulator, FTY720 (Fingolimod). While all three compounds target the S1P signaling pathway, they exhibit differences in receptor selectivity and potency, which may translate to varied efficacy and safety profiles.

Quantitative Efficacy Data in Established Preclinical Models

The following tables summarize the key efficacy data for this compound and its comparators in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis and a murine model of Systemic Lupus Erythematosus (SLE).

Table 1: Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model

CompoundDoseAnimal ModelKey Efficacy ReadoutsReference
This compound 0.1 and 0.3 mg/kgMOG35-55 induced mouse EAETherapeutic benefit equivalent to RPC1063 and FTY720.
Ozanimod (RPC1063) 0.2 and 0.6 mg/kgMOG-induced EAE in C57Bl/6 miceReduced inflammation and disease parameters.
FTY720 (Fingolimod) 0.1 to 1 mg/kgMOG-induced EAE in C57BL/6 miceProphylactic administration almost completely prevented EAE development. Therapeutic administration significantly inhibited disease progression.

Table 2: Efficacy in the Murine Model of Systemic Lupus Erythematosus (NZBWF1 mice)

CompoundDoseKey Efficacy ReadoutsReference
This compound 3.0 mg/kgReduced proteinuria, serum blood urea (B33335) nitrogen (BUN), and kidney pathology (mesangial expansion, interstitial infiltrates, fibrosis). Lowered number of plasmacytoid dendritic cells and B and T cell subsets in the spleen.
Ozanimod (RPC1063) 0.3, 1.0, and 3.0 mg/kgDose-dependent reduction in proteinuria and serum BUN. Improved kidney pathology.
Cyclophosphamide (Positive Control) N/AReduced circulating B cells.

A New Frontier: Validating this compound in Inflammatory Bowel Disease (IBD)

Given the central role of lymphocyte trafficking in the pathogenesis of Inflammatory Bowel Disease (IBD), preclinical models of colitis represent a promising new avenue for evaluating the therapeutic potential of this compound. The Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) induced colitis models are widely used to mimic human ulcerative colitis and Crohn's disease, respectively.

Proposed Efficacy Study of this compound in a DSS-Induced Colitis Model

This section outlines a potential study design to assess the efficacy of this compound in the acute DSS-induced colitis model.

Table 3: Proposed Efficacy Study Design for this compound in DSS-Induced Colitis

ParameterDescription
Animal Model C57BL/6 mice
Induction of Colitis 2.5-3.5% DSS in drinking water for 5-7 days.
Treatment Groups 1. Vehicle Control 2. This compound (e.g., 0.3, 1.0, 3.0 mg/kg, oral gavage, daily) 3. FTY720 (e.g., 0.3 mg/kg, oral gavage, daily) as a positive control.
Treatment Duration Concurrent with DSS administration.
Primary Efficacy Endpoints - Daily Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding). - Colon length at study termination.
Secondary Efficacy Endpoints - Histological scoring of colon tissue (inflammation, crypt damage). - Myeloperoxidase (MPO) activity in colon tissue. - Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections provide standardized protocols for the EAE, SLE, and a proposed IBD model.

Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

1. Immunization:

  • On day 0, subcutaneously immunize female C57BL/6 mice (8-10 weeks old) with 100 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. 2. Pertussis Toxin Administration:
  • Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. 3. Clinical Scoring:
  • Monitor mice daily for clinical signs of EAE starting from day 7.
  • Score as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund. 4. Treatment Administration:
  • For prophylactic treatment, begin daily oral gavage of this compound, Ozanimod, or FTY720 on the day of immunization.
  • For therapeutic treatment, initiate dosing upon the onset of clinical signs (e.g., score of 1 or 2).

Protocol for Lupus-like Disease in NZBWF1 Mice

1. Animal Model:

  • Use female NZBWF1 mice, which spontaneously develop a lupus-like disease. 2. Disease Monitoring:
  • Monitor proteinuria weekly using urine dipsticks starting from 20 weeks of age. 3. Treatment Initiation:
  • Begin daily oral gavage of this compound or Ozanimod when mice develop significant proteinuria (e.g., ≥300 mg/dL). 4. Efficacy Assessment:
  • Continue weekly proteinuria measurements.
  • At study termination (e.g., 42 weeks of age), collect blood for serum BUN and anti-dsDNA antibody analysis.
  • Harvest kidneys for histological assessment of nephritis.

Proposed Protocol for DSS-Induced Colitis in C57BL/6 Mice

1. Induction of Colitis:

  • Provide male C57BL/6 mice (8-10 weeks old) with drinking water containing 3% (w/v) DSS for 7 days. 2. Treatment Administration:
  • Administer this compound or a comparator compound via oral gavage daily, starting on the same day as DSS administration. 3. Clinical Monitoring:
  • Record body weight, stool consistency, and the presence of fecal occult blood daily.
  • Calculate a Disease Activity Index (DAI) based on these parameters. 4. Terminal Analysis:
  • On day 8, euthanize the mice and measure the length of the colon.
  • Collect colon tissue for histological analysis, MPO assay, and cytokine measurement.

Visualizing the Science: Diagrams of Pathways and Workflows

Understanding the underlying biology and experimental design is facilitated by clear visual aids.

S1P_Signaling_Pathway cluster_lymph_node Lymph Node cluster_treatment Mechanism of this compound cluster_inflammation Site of Inflammation Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses S1P_High High S1P Gradient (Blood/Lymph) S1P1_Receptor->S1P_High binds to Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization leads to S1P_High->Lymphocyte promotes egress This compound This compound This compound->S1P1_Receptor agonizes Sequestration Lymphocyte Sequestration Internalization->Sequestration results in Inflamed_Tissue Inflamed Tissue Sequestration->Inflamed_Tissue prevents migration to Reduced_Inflammation Reduced Inflammation Inflamed_Tissue->Reduced_Inflammation leads to Preclinical_Validation_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion Model_Selection Select New Disease Model (e.g., IBD) Comparator_Selection Choose Comparators (e.g., Ozanimod, FTY720) Model_Selection->Comparator_Selection Endpoint_Definition Define Efficacy Endpoints (e.g., DAI, Histology) Comparator_Selection->Endpoint_Definition Disease_Induction Induce Disease (e.g., DSS Administration) Endpoint_Definition->Disease_Induction Treatment Administer this compound and Comparators Disease_Induction->Treatment Monitoring Daily Clinical Monitoring (Weight, Stool, etc.) Treatment->Monitoring Data_Collection Terminal Data Collection (Colon Length, Tissues) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis of Quantitative Data Data_Collection->Statistical_Analysis Comparative_Evaluation Compare Efficacy of This compound to Alternatives Statistical_Analysis->Comparative_Evaluation Go_NoGo Go/No-Go Decision for Further Development Comparative_Evaluation->Go_NoGo

References

Head-to-Head In Vivo Comparison: Ozanimod and its Active Metabolite, RP101075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ozanimod (RPC1063) and its principal active metabolite, RP101075. Both compounds are selective modulators of the sphingosine-1-phosphate (S1P) receptors 1 and 5, key regulators of lymphocyte trafficking and inflammation. While Ozanimod is the administered pro-drug, this compound is a major contributor to its therapeutic effects in vivo. This document summarizes their comparative performance in preclinical models, supported by experimental data and detailed methodologies.

Mechanism of Action: S1P Receptor Modulation

Ozanimod and this compound exert their therapeutic effects by binding with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. The binding to S1P1 on lymphocytes causes the internalization of the receptor, which in turn blocks the lymphocytes' ability to exit from lymph nodes. This sequestration of lymphocytes, particularly T and B cells, in the peripheral lymphoid organs prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to several autoimmune diseases[1][3]. Both Ozanimod and this compound exhibit a similar in vitro specificity and in vivo pharmacodynamic profile.

S1P_Receptor_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Circulating_Lymphocyte Circulating Lymphocyte Inflammation Reduced Inflammation Circulating_Lymphocyte->Inflammation contributes to S1P_Gradient S1P Gradient (High in Blood) S1P_Gradient->Circulating_Lymphocyte promotes egress to S1P1_Receptor->S1P_Gradient senses Internalization S1P1 Receptor Internalization S1P1_Receptor->Internalization undergoes Ozanimod_this compound Ozanimod / this compound Ozanimod_this compound->S1P1_Receptor binds to Internalization->Circulating_Lymphocyte blocks egress

S1P Receptor Modulation by Ozanimod/RP101075

Metabolic Relationship

Ozanimod is a pro-drug that is metabolized in vivo to form several active metabolites, with this compound being a key active moiety. Understanding this relationship is crucial for interpreting in vivo data, as the administration of Ozanimod leads to systemic exposure to both the parent compound and its active metabolites.

Metabolic_Relationship Ozanimod Ozanimod (RPC1063) (Administered Pro-drug) This compound This compound (Active Metabolite) Ozanimod->this compound Metabolism Other_Metabolites Other Active Metabolites Ozanimod->Other_Metabolites Metabolism Therapeutic_Effect Therapeutic Effect (In Vivo) This compound->Therapeutic_Effect Other_Metabolites->Therapeutic_Effect

Metabolic conversion of Ozanimod to active metabolites.

In Vivo Efficacy Comparison

The in vivo efficacy of Ozanimod and this compound has been evaluated in preclinical models of autoimmune diseases, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis and the NZBWF1 mouse model for systemic lupus erythematosus.

Systemic Lupus Erythematosus (SLE) in NZBWF1 Mice

A direct comparative study in the NZBWF1 mouse model of lupus demonstrated that both orally administered Ozanimod and this compound lead to significant therapeutic benefits. Both compounds were effective in a dose-dependent manner in reducing key disease parameters.

Table 1: Comparative Efficacy in NZBWF1 Mouse Model of SLE

ParameterTreatment GroupDose (mg/kg)Result vs. Vehicle
Proteinuria Ozanimod (RPC1063)0.3Reduced
1Significantly Reduced
3Significantly Reduced
This compound0.3Reduced
1Significantly Reduced
3Significantly Reduced
Serum Blood Urea Nitrogen (BUN) Ozanimod (RPC1063)3Significantly Reduced
This compound3Significantly Reduced
Kidney Histopathology Ozanimod (RPC1063)0.3, 1, 3Dose-dependent reduction in lesions
This compound0.3, 1, 3Dose-dependent reduction in lesions
Lymphocyte Counts This compoundNot specifiedReduced peripheral circulating lymphocytes

Source: Data synthesized from Taylor Meadows KR, et al. (2018).

Experimental Autoimmune Encephalomyelitis (EAE)

In the MOG35-55 peptide-induced mouse EAE model, a model for multiple sclerosis, both Ozanimod and its metabolite this compound have shown therapeutic efficacy.

Table 2: Efficacy in the Mouse EAE Model

CompoundDose (mg/kg)Efficacy
Ozanimod (RPC1063)Not specifiedEfficacious in preclinical models
This compound0.1 and 0.3Therapeutic benefit equivalent to Ozanimod

Source: Data from Scott F, et al. (2013).

In Vitro Potency

The in vitro potency of Ozanimod and its metabolites at the S1P1 receptor is comparable, supporting the observation that the metabolites contribute significantly to the in vivo efficacy.

Table 3: In Vitro Potency at S1P1 Receptor

CompoundEC50 (nM) for inhibition of cAMP production
Ozanimod (RPC1063)0.156
This compound0.185

Source: Data from Scott F, et al. (2013).

Experimental Protocols

NZBWF1 Mouse Model of Systemic Lupus Erythematosus
  • Animal Model: Female NZBWF1 mice, which spontaneously develop an autoimmune disease closely resembling human SLE.

  • Study Initiation: Dosing was initiated at 23 weeks of age when mice began to show signs of proteinuria.

  • Treatment: Mice were dosed daily via oral gavage with either vehicle, Ozanimod (RPC1063), or this compound at various concentrations (0.3, 1, and 3 mg/kg) for 20 weeks.

  • Efficacy Endpoints:

    • Proteinuria: Monitored weekly.

    • Serum BUN and Creatinine: Measured at study termination to assess kidney function.

    • Histopathology: Kidneys were collected at termination and scored for glomerular and tubulointerstitial lesions.

    • Immunophenotyping: Spleen and blood were analyzed for changes in B and T cell subsets.

NZBWF1_Workflow Start Start Acquire_Mice Acquire Female NZBWF1 Mice Start->Acquire_Mice Group_Allocation Group Allocation (23 weeks old) Acquire_Mice->Group_Allocation Dosing Daily Oral Gavage (20 weeks) Group_Allocation->Dosing Monitoring Weekly Proteinuria & Body Weight Dosing->Monitoring during Termination Study Termination (42 weeks old) Dosing->Termination Monitoring->Dosing Analysis Endpoint Analysis: - Serum BUN - Histopathology - Immunophenotyping Termination->Analysis End End Analysis->End

Workflow for NZBWF1 Mouse Model Efficacy Study
Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Animal Model: C57BL/6 or other susceptible mouse strains.

  • Induction: EAE is actively induced by immunization with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the autoimmune response.

  • Treatment: Oral administration of the test compounds (Ozanimod or this compound) is typically initiated at the onset of clinical signs or in a prophylactic setting.

  • Efficacy Endpoints:

    • Clinical Score: Mice are scored daily for disease severity based on a scale of paralysis.

    • Body Weight: Monitored as an indicator of general health.

    • Histopathology: Spinal cords are examined for inflammation and demyelination.

    • Immunophenotyping: Analysis of immune cell infiltration into the central nervous system.

EAE_Workflow Start Start Immunization Immunize Mice (MOG35-55 in CFA) Start->Immunization Pertussis_Toxin Administer Pertussis Toxin Immunization->Pertussis_Toxin Disease_Onset Monitor for Disease Onset Pertussis_Toxin->Disease_Onset Treatment Initiate Daily Oral Dosing Disease_Onset->Treatment Daily_Scoring Daily Clinical Scoring & Weight Measurement Treatment->Daily_Scoring during Termination Study Termination Treatment->Termination Daily_Scoring->Treatment Analysis Endpoint Analysis: - CNS Histopathology - CNS Immune Cell Infiltration Termination->Analysis End End Analysis->End

Workflow for EAE Mouse Model Efficacy Study

Conclusion

The in vivo data from preclinical models demonstrates that Ozanimod and its primary active metabolite, this compound, have comparable therapeutic efficacy. Both compounds effectively modulate the S1P1 and S1P5 receptors, leading to a reduction in key pathological features of autoimmune diseases in models of SLE and MS. The direct comparison in the NZBWF1 lupus model confirms that exogenously administered this compound recapitulates the therapeutic effects of the parent drug, Ozanimod, in a dose-dependent manner. This underscores the critical role of this compound in the overall in vivo activity of Ozanimod. These findings support the clinical development of Ozanimod for the treatment of autoimmune disorders, with the understanding that its efficacy is mediated through its active metabolites.

References

Cross-Validation of RP101075's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP101075 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is an active metabolite of Ozanimod (RPC1063), a drug approved for the treatment of relapsing multiple sclerosis and ulcerative colitis.[1][2] this compound plays a crucial role in the therapeutic efficacy of its parent compound by modulating lymphocyte trafficking and potentially exerting direct effects within the central nervous system. This guide provides a comprehensive comparison of the preclinical data for this compound and its parent compound, Ozanimod, across various animal species, with a focus on its pharmacodynamics, pharmacokinetics, and efficacy in relevant disease models. We also present comparative data for FTY720 (Fingolimod), another S1P receptor modulator, to provide a broader context for evaluating this compound's preclinical profile.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and Comparators
CompoundTarget(s)EC50 (nM)SpeciesReference
This compound S1P10.27Human[3]
S1P55.9Human[3]
Ozanimod (RPC1063)S1P10.44Human[3]
S1P511.1Human
FTY720-P (active form)S1P1, S1P3, S1P4, S1P5Broad---
Table 2: Pharmacodynamic Effects of this compound and Ozanimod on Peripheral Lymphocyte Counts
CompoundSpeciesDoseRoute of AdministrationMaximum Lymphocyte Reduction (%)Time to Max Effect (hours)Reference
Ozanimod (RPC1063)Mouse0.2 mg/kgOral~816
RatNot SpecifiedOral~826
This compound MouseNot SpecifiedNot SpecifiedSimilar to OzanimodNot Specified
Table 3: Comparative Efficacy of Ozanimod (RPC1063) and FTY720 in Mouse EAE Model
CompoundDoseRoute of AdministrationMean Clinical Score (vs. Vehicle)Reference
Ozanimod (RPC1063)0.2 mg/kg/dayOralSignificantly Reduced
0.6 mg/kg/dayOralSignificantly Reduced
FTY720High DoseOralSimilar efficacy to Ozanimod
Table 4: Interspecies Comparison of this compound Metabolism (Formation of CC112273 by MAO-B)
SpeciesIntrinsic Clearance (Clint, µL/min/mg protein)Fold Difference vs. HumanReference
Human121.0
Monkey27.2~2.3
Rat3.25~0.27
Mouse1.14~0.10

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used animal model for multiple sclerosis.

  • Induction: Female C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and two days later, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment: Vehicle, Ozanimod (RPC1063), or FTY720 is administered orally, once daily, starting from the onset of clinical signs.

  • Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead. Histological analysis of the spinal cord is performed at the end of the study to assess demyelination and immune cell infiltration.

Murine Systemic Lupus Erythematosus (SLE) Model

The NZBWF1 mouse model is an established animal model for systemic lupus erythematosus.

  • Treatment: Starting at an age when the mice have established disease, they are treated with either vehicle, Ozanimod (RPC1063), or this compound.

  • Assessment: Key parameters measured include proteinuria, serum blood urea (B33335) nitrogen (BUN), and kidney histology to evaluate mesangial expansion, cellular infiltration, and glomerular deposits. Spleen cell populations, including B and T cell subsets and plasmacytoid dendritic cells, are also analyzed.

Laser-Induced Thrombosis in Mice

This model is used to study the effects of compounds on microvascular circulation.

  • Procedure: Anesthetized mice have a cranial window created to expose the cortical arterioles. Thrombosis is induced by laser-induced injury to the vessel wall.

  • Treatment: this compound or vehicle is administered after the induction of thrombosis.

  • Assessment: The flow velocity in the cortical arterioles is measured using two-photon laser scanning microscopy. Thrombus volume and leukocyte content within the thrombus are also quantified.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1_Receptor S1P1 Receptor This compound->S1P1_Receptor Binds to G_Protein G-protein Activation S1P1_Receptor->G_Protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization Leads to Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) G_Protein->Downstream_Signaling Initiates Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Results in

Caption: Signaling pathway of this compound via the S1P1 receptor.

Experimental_Workflow Animal_Model Select Animal Model (e.g., EAE Mice) Disease_Induction Induce Disease Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Comparator) Disease_Induction->Treatment_Groups Drug_Administration Administer Treatment Treatment_Groups->Drug_Administration Assess_Efficacy Assess Efficacy (Clinical Scores, Histology) Drug_Administration->Assess_Efficacy Assess_PD Assess Pharmacodynamics (e.g., Lymphocyte Counts) Drug_Administration->Assess_PD Assess_PK Assess Pharmacokinetics (Plasma Concentrations) Drug_Administration->Assess_PK Data_Analysis Analyze and Compare Data Assess_Efficacy->Data_Analysis Assess_PD->Data_Analysis Assess_PK->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

Independent Verification of Published RP101075 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the published research on RP101075, a primary active metabolite of the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod (RPC1063). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its therapeutic potential and pharmacological profile against relevant alternatives.

Overview of this compound

This compound is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1R) and receptor 5 (S1P5R).[1][2] It is a significant metabolite of Ozanimod (RPC1063), formed primarily via metabolism by the cytochrome P450 enzyme CYP3A4.[3] The therapeutic effects of Ozanimod are attributed in part to the activity of this compound and other active metabolites. The primary mechanism of action involves the modulation of S1P1R on lymphocytes, which leads to their reversible sequestration in peripheral lymphoid organs. This prevents their trafficking to sites of inflammation, forming the basis of its efficacy in autoimmune disorders.[2][4]

Quantitative Data Comparison

The following tables summarize the key quantitative data from published preclinical studies, comparing this compound with its parent compound, Ozanimod (RPC1063), and another S1P receptor modulator, Fingolimod (FTY720).

Table 1: In Vitro Receptor Potency and Selectivity
CompoundTarget ReceptorPotency (EC50, nM)SelectivityReference
This compound S1P1R0.185Highly selective for S1P1R
Ozanimod (RPC1063)S1P1R0.156Highly selective for S1P1R
Fingolimod-PS1P1RSub-nanomolarAgonist at S1P1, 3, 4, 5R
Table 2: Comparative Efficacy in a Murine Model of Systemic Lupus Erythematosus (NZBWF1)
Treatment Group (daily oral gavage)Mean Cumulative Proteinuria Score (AUC)Final Serum Blood Urea (B33335) Nitrogen (BUN, mg/dL)Reference
Vehicle65.8 ± 7.5110.3 ± 21.0
This compound (1.0 mg/kg) 48.1 ± 6.967.8 ± 10.9
This compound (3.0 mg/kg) 32.5 ± 5.047.9 ± 5.0
Ozanimod (RPC1063) (0.3 mg/kg)36.4 ± 6.160.1 ± 10.4
Ozanimod (RPC1063) (1.0 mg/kg)32.8 ± 6.052.8 ± 10.0
Ozanimod (RPC1063) (3.0 mg/kg)26.2 ± 4.236.3 ± 3.4
p < 0.05 vs. Vehicle
Table 3: Comparative Efficacy in a Murine Model of Multiple Sclerosis (EAE)
Treatment GroupMean Clinical Score (at study endpoint)Reference
Vehicle~3.5
This compound (0.1 and 0.3 mg/kg) Efficacy reported as equivalent to Ozanimod and FTY720
FTY720 (Fingolimod) (0.03 - 1 mg/kg)Significant dose-dependent reduction in clinical score
FTY720 (Fingolimod) (3 mg/kg)Significant reduction in clinical score

Note: Specific quantitative data for this compound in the EAE model from the primary source is limited to the statement of equivalent efficacy.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ozanimod

The following diagram illustrates the metabolic conversion of Ozanimod to this compound and its subsequent major active metabolites.

Ozanimod Ozanimod (RPC1063) This compound This compound (Active Metabolite) Ozanimod->this compound CYP3A4 CC112273 CC112273 (Major Active Metabolite) This compound->CC112273 MAO-B CC1084037 CC1084037 (Active Metabolite) CC112273->CC1084037 Carbonyl Reductases CC1084037->CC112273 AKR1C1/2, HSDs (Reversible)

Metabolic activation pathway of Ozanimod.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by this compound initiates a downstream signaling cascade that ultimately modulates lymphocyte trafficking.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect S1P1R S1P1 Receptor G_protein Gαi/Gβγ S1P1R->G_protein Activates PI3K PI3K G_protein->PI3K Rac1 Rac1 G_protein->Rac1 This compound This compound This compound->S1P1R Binds Akt Akt PI3K->Akt Effect Lymphocyte Sequestration in Lymph Nodes Akt->Effect ERK ERK Rac1->ERK ERK->Effect

Downstream signaling of the S1P1 receptor.

Experimental Workflow: Murine SLE Model

This workflow outlines the key stages of the preclinical study comparing this compound and Ozanimod in the NZBWF1 mouse model of Systemic Lupus Erythematosus.

start NZBWF1 Mice (23 weeks old) grouping Group Assignment (based on body weight & proteinuria) start->grouping dosing Daily Oral Gavage (20 weeks) - Vehicle - this compound (1 or 3 mg/kg) - Ozanimod (0.3, 1, or 3 mg/kg) grouping->dosing monitoring Weekly Monitoring - Body Weight - Proteinuria dosing->monitoring termination Study Termination (Week 42) monitoring->termination analysis Endpoint Analysis - Serum BUN - Kidney Histopathology - Spleen Flow Cytometry - Gene Expression termination->analysis end Efficacy Determination analysis->end

Workflow for the NZBWF1 murine SLE model.

Experimental Protocols

Murine Model of Systemic Lupus Erythematosus (NZBWF1)
  • Animal Model: Female NZBWF1 mice, which spontaneously develop a lupus-like disease, were used.

  • Study Initiation: At 23 weeks of age, when mice began to exhibit signs of proteinuria, they were randomized into treatment groups.

  • Dosing: Mice were administered this compound (1.0 or 3.0 mg/kg), Ozanimod (RPC1063; 0.3, 1.0, or 3.0 mg/kg), or vehicle via daily oral gavage for a total of 20 weeks.

  • Monitoring and Endpoints: Proteinuria was monitored weekly. At the end of the study (42 weeks of age), blood and kidney tissues were collected.

  • Analysis: Efficacy was assessed by measuring serum blood urea nitrogen (BUN) and by histological scoring of kidney sections for features of lupus nephritis, including glomerular lesions, tubular atrophy, and interstitial infiltrates.

Murine Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
  • Animal Model: C57BL/6 mice were used for the induction of EAE.

  • Induction: EAE was induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

  • Dosing: In a study assessing Ozanimod and its metabolites, this compound was administered at doses of 0.1 and 0.3 mg/kg. In separate comparative studies, Fingolimod (FTY720) was administered daily via intraperitoneal injection or orally at doses ranging from 0.03 to 10 mg/kg, either prophylactically or therapeutically.

  • Analysis: Disease severity was monitored daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

In Vitro S1P1R Functional Assay (cAMP Inhibition)
  • Objective: To determine the potency (EC50) of compounds as agonists at the S1P1 receptor.

  • Methodology: The assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin (B1673556) in cells expressing the human S1P1 receptor.

  • Procedure:

    • Cells expressing S1P1R are incubated with varying concentrations of the test compound (e.g., this compound, Ozanimod).

    • Forskolin is added to stimulate adenylyl cyclase, leading to cAMP production.

    • The level of cAMP is measured using a suitable detection method (e.g., HTRF, ELISA).

    • The concentration-response curve is plotted, and the EC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect) is calculated.

Summary of Findings

References

Comparative Analysis of RP101075 and Fingolimod in Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Sphingosine-1-Phosphate Receptor Modulators in a Model of Multiple Sclerosis

Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS).[1][2] A key therapeutic strategy in MS involves the modulation of sphingosine-1-phosphate (S1P) receptors, which play a crucial role in lymphocyte trafficking.[3][4][5] Fingolimod (B1672674) (FTY720), the first oral therapy approved for MS, is a non-selective S1P receptor modulator. RP101075, an active metabolite of Ozanimod (RPC1063), is a more selective S1P1 receptor modulator. This guide provides a comparative overview of this compound and fingolimod, focusing on their efficacy and mechanisms in EAE models.

Mechanism of Action: S1P Receptor Modulation

Both fingolimod and this compound exert their primary therapeutic effect by modulating S1P receptors. Fingolimod, once phosphorylated in vivo to fingolimod-phosphate, acts as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). Its binding to the S1P1 receptor on lymphocytes leads to the receptor's internalization and degradation, effectively trapping lymphocytes in the lymph nodes. This sequestration prevents their infiltration into the CNS, where they would otherwise mount an inflammatory attack on the myelin sheath.

This compound is a potent and selective agonist of the S1P1 receptor. Similar to fingolimod, its action on S1P1 leads to the sequestration of lymphocytes in peripheral lymphoid organs, thereby reducing the autoimmune assault in the CNS. The higher selectivity of this compound for the S1P1 receptor is a key differentiator, potentially offering a more targeted therapeutic effect with a reduced risk of off-target side effects associated with the modulation of other S1P receptor subtypes.

Comparative Efficacy in EAE Models

Head-to-head studies in EAE models have demonstrated that both this compound and fingolimod are effective in ameliorating disease symptoms. The primary endpoint in these studies is typically a clinical score that grades the severity of paralysis.

CompoundDosage (in mouse EAE)Effect on Mean Clinical ScoreReference
This compound 0.1 and 0.3 mg/kgTherapeutic benefit equivalent to fingolimod
Fingolimod 0.3 mg/kgSignificantly inhibited the elevation of EAE scores
Fingolimod 0.3 mg/kg and 1 mg/kgReduced neurological disability
Fingolimod (Prophylactic) 0.3 mg/kgPrevented the development of severe clinical signs
Fingolimod (Therapeutic) 0.3 mg/kgReversed EAE-associated clinical signs

In a study assessing the therapeutic benefit in MOG35-55 peptide-induced mouse EAE, this compound at doses of 0.1 and 0.3 mg/kg achieved efficacy equivalent to that of fingolimod. Studies on fingolimod have consistently shown its ability to significantly reduce the clinical severity of EAE, both when administered prophylactically (before the onset of symptoms) and therapeutically (after the onset of symptoms). For instance, prophylactic treatment with fingolimod at 0.3 mg/kg resulted in a significantly lower peak clinical score compared to untreated EAE mice. Therapeutic administration of fingolimod has also been shown to reverse the clinical signs of EAE.

Experimental Protocols

The data presented is primarily derived from studies using the MOG35-55-induced EAE model in C57BL/6 mice, a standard and widely used model for MS research.

EAE Induction:

  • Animal Model: C57BL/6 mice are commonly used.

  • Antigen: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • Adjuvant: Pertussis toxin is often co-administered to facilitate the entry of immune cells into the CNS.

Drug Administration:

  • Route: Both this compound and fingolimod are typically administered orally (gavage) or via intraperitoneal injection.

  • Dosing Regimen: Dosing can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical symptoms).

Assessment:

  • Clinical Scoring: Disease progression is monitored daily using a standardized scoring system, typically ranging from 0 (no signs) to 5 (moribund).

  • Histopathology: At the end of the study, brain and spinal cord tissues are often collected for histological analysis to assess inflammation, demyelination, and axonal damage.

  • Immunophenotyping: Flow cytometry can be used to analyze the populations of immune cells in the periphery and the CNS.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the S1P1 receptor signaling pathway, which is the primary target of both this compound and fingolimod, and a typical experimental workflow for evaluating these compounds in an EAE model.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P / this compound / Fingolimod-P S1P1R S1P1 Receptor S1P->S1P1R Binds to G_protein Gi Protein Activation S1P1R->G_protein Activates Internalization Receptor Internalization & Degradation S1P1R->Internalization Leads to (Functional Antagonism) Downstream Downstream Signaling (e.g., Rac1, PI3K/Akt) G_protein->Downstream Initiates Lymphocyte_egress Inhibition of Lymphocyte Egress Downstream->Lymphocyte_egress Internalization->Lymphocyte_egress EAE_Workflow start Start: C57BL/6 Mice immunization EAE Induction (MOG35-55 + CFA + PTX) start->immunization grouping Randomization into Treatment Groups immunization->grouping treatment_rp This compound Administration grouping->treatment_rp treatment_fingo Fingolimod Administration grouping->treatment_fingo vehicle Vehicle Control Administration grouping->vehicle monitoring Daily Clinical Scoring & Weight Measurement treatment_rp->monitoring treatment_fingo->monitoring vehicle->monitoring endpoint Endpoint Analysis (e.g., Histology, Flow Cytometry) monitoring->endpoint

References

Reproducibility of RP101075's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of RP101075, a selective sphingosine (B13886) 1-phosphate receptor 1 (S1PR1) modulator, against other well-established S1PR modulators, Fingolimod and Siponimod. The information presented is based on available preclinical data and is intended to offer an objective overview to aid in research and development.

Executive Summary

This compound, an active metabolite of Ozanimod, has demonstrated neuroprotective potential, primarily through its action as a selective S1PR1 modulator. Its effects on improving microvascular circulation following cerebrovascular thrombosis are a key finding. In comparison, Fingolimod and Siponimod, both approved for the treatment of multiple sclerosis, have a broader range of preclinical data demonstrating their neuroprotective efficacy in models of ischemic stroke and neuroinflammation. While all three compounds target the S1PR1 signaling pathway, their distinct receptor selectivity profiles may contribute to differences in their overall therapeutic effects and side-effect profiles. This guide synthesizes the available quantitative data, experimental methodologies, and underlying signaling pathways to facilitate a comprehensive comparison.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the quantitative data from key preclinical studies on this compound, Fingolimod, and Siponimod.

Table 1: Efficacy in Ischemic Stroke Models

CompoundAnimal ModelKey Efficacy EndpointResultsCitation
This compound Mouse Laser-Induced ThrombosisAttenuation of flow velocity reduction in cortical arteriolesSignificantly attenuated reduction in blood flow velocity post-thrombosis.[1]
Fingolimod Rat Middle Cerebral Artery Occlusion (MCAO)Reduction in cerebral infarct volumeSignificantly decreased infarct volume compared to vehicle.[2][3][4]
Improvement in neurological deficit scoreSignificantly improved neurological scores post-ischemia.[2]
Siponimod N/AData primarily in neuroinflammation modelsN/A

Table 2: Efficacy in Neuroinflammation Models (Experimental Autoimmune Encephalomyelitis - EAE)

CompoundAnimal ModelKey Efficacy EndpointResultsCitation
This compound N/AData not available in this modelN/A
Fingolimod Mouse EAEReduction in clinical scoreSignificantly reduced EAE clinical scores.
Reduction in CNS immune cell infiltrationReduced infiltration of inflammatory cells into the central nervous system.
Siponimod Mouse EAEReduction in clinical scoreSignificantly reduced EAE clinical scores.
Prevention of neuronal lossPrevented the loss of parvalbumin-positive interneurons in the striatum.
Reduction in microgliosis and astrogliosisAttenuated the activation of microglia and astrocytes.

Experimental Protocols

Detailed methodologies for the key experimental models cited are provided below to allow for a better understanding of the data and to facilitate reproducibility.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Ischemic Stroke)

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

  • Animal Preparation:

    • Adult male Sprague-Dawley or Wistar rats (250-300g) are used.

    • Animals are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the MCA.

    • Occlusion is typically maintained for 60-120 minutes, after which the filament is withdrawn to allow for reperfusion.

  • Drug Administration:

    • Fingolimod (or vehicle) is typically administered intraperitoneally at a dose of 1 mg/kg immediately after reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A graded scoring system (e.g., 0-5 scale) is used to assess motor and neurological function at various time points post-MCAO.

    • Infarct Volume Measurement: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct, which is then quantified.

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice (Neuroinflammation)

This protocol describes the induction of an autoimmune response against the central nervous system, mimicking aspects of multiple sclerosis.

  • Animal Preparation:

    • Female C57BL/6 mice (8-12 weeks old) are commonly used.

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA).

    • Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to enhance the autoimmune response.

  • Drug Administration:

    • Siponimod (or vehicle) is administered orally or via osmotic minipump, with dosages varying depending on the study design.

  • Outcome Assessment:

    • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are graded on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Histopathology: At the end of the experiment, spinal cords are collected for histological analysis to assess immune cell infiltration, demyelination, and neuronal damage.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and other S1PR1 modulators are mediated through the S1PR1 signaling pathway. The following diagrams illustrate the key molecular interactions and a typical experimental workflow.

S1PR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound S1PR1 S1PR1 This compound->S1PR1 G_protein G_protein S1PR1->G_protein PI3K PI3K G_protein->PI3K STAT3 STAT3 G_protein->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection STAT3->Neuroprotection

Caption: S1PR1 Signaling Cascade.

Experimental_Workflow Animal_Model Induce Disease Model (e.g., MCAO or EAE) Treatment Administer this compound or Alternative Animal_Model->Treatment Behavioral_Assessment Assess Neurological Function (e.g., Clinical Score) Treatment->Behavioral_Assessment Histological_Analysis Analyze Brain/Spinal Cord Tissue (e.g., Infarct Volume, Cell Counts) Behavioral_Assessment->Histological_Analysis Data_Analysis Quantitative Comparison of Outcomes Histological_Analysis->Data_Analysis

Caption: Preclinical Experimental Workflow.

References

Assessing the Translational Potential of RP101075: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RP101075, an active metabolite of Ozanimod, with other sphingosine-1-phosphate (S1P) receptor modulators. Through a detailed analysis of preclinical and clinical data, this document aims to objectively assess the translational potential of this compound in autoimmune and inflammatory diseases.

Mechanism of Action: A Selective Approach to Lymphocyte Trafficking

This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1PR1) and receptor 5 (S1PR5) modulator.[1] Its primary mechanism of action involves the functional antagonism of S1PR1 on lymphocytes. This leads to the sequestration of lymphocytes in peripheral lymphoid organs, preventing their migration to sites of inflammation.[2][3] This targeted approach to modulating lymphocyte trafficking forms the basis of its therapeutic potential in autoimmune disorders.

The signaling pathway is initiated by the binding of S1P or an S1P receptor modulator like this compound to the S1PR1, a G-protein coupled receptor. This interaction activates intracellular signaling cascades that ultimately regulate cell trafficking.[4]

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P / this compound S1PR1 S1PR1 S1P->S1PR1 Binding G_protein G-protein Activation S1PR1->G_protein Activation Signaling_Cascade Downstream Signaling (e.g., Akt, ERK) G_protein->Signaling_Cascade Initiation Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Signaling_Cascade->Lymphocyte_Sequestration Functional Antagonism & Receptor Internalization EAE_Workflow Immunization Immunization of C57BL/6 mice with MOG35-55 peptide and CFA PTX_injection Pertussis Toxin (PTx) Injection (Day 0 and 2) Immunization->PTX_injection Disease_Onset Onset of Clinical Signs (approx. Day 9-14) PTX_injection->Disease_Onset Treatment Treatment with this compound or Vehicle Disease_Onset->Treatment Monitoring Daily Monitoring of Clinical Score and Body Weight Treatment->Monitoring Analysis Histological and Immunological Analysis Monitoring->Analysis Thrombosis_Workflow Anesthesia Anesthetize Mouse Thrombosis_Induction Induce Thrombosis in Cortical Arteriole with Laser Anesthesia->Thrombosis_Induction Treatment Administer this compound or Vehicle (30 min post-thrombosis) Thrombosis_Induction->Treatment Imaging In vivo 2-photon Laser Scanning Microscopy Treatment->Imaging Measurement Measure Cortical Arteriole Flow Velocity and Thrombus Volume Imaging->Measurement Analysis Data Analysis Measurement->Analysis

References

Safety Operating Guide

Navigating the Disposal of RP101075: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the potent S1PR1 agonist, RP101075, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment. As a trusted partner in research and development, we aim to provide value beyond the product by being the preferred source for laboratory safety and chemical handling information.

The proper disposal of any chemical is a critical aspect of laboratory safety and environmental responsibility. For potent, biologically active compounds such as this compound, a selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist and an active metabolite of Ozanimod, adherence to strict disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary information for its parent compound, Ozanimod, and general guidelines for the disposal of potent pharmaceutical compounds provide a framework for safe handling and disposal.

Hazard and Exposure Data

Due to the lack of a specific SDS for this compound, a conservative approach, treating the compound as hazardous, is recommended. The following table summarizes known information for the parent compound, Ozanimod, which should be considered relevant for handling and disposal of this compound.

ParameterInformationSource
GHS Hazard Statements H372: Causes damage to organs through prolonged or repeated exposure.[1]
H315: Causes skin irritation.[2]
H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[2]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
P264: Wash thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Toxicity Data No specific ecotoxicity data (e.g., LC50, EC50) is readily available for this compound or Ozanimod. However, non-clinical studies on Ozanimod have shown embryofetal toxicity in animal models, indicating potent biological activity at low doses.

Experimental Protocols: Disposal Procedures for this compound

The following step-by-step procedures are based on best practices for the disposal of potent pharmaceutical compounds and information derived from the SDS of Ozanimod.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • If handling the solid form and there is a risk of generating dust, a respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

2. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Collect the rinsate as hazardous waste.

  • After decontamination, deface the label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.

3. Disposal of Unused or Waste this compound:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste containing this compound, including unused solid material, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected as hazardous chemical waste.

  • Use a designated, properly labeled, and sealed waste container. The label should clearly identify the contents as "Hazardous Waste: this compound".

4. Spill Management:

  • In case of a spill, evacuate the area and prevent others from entering.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.

5. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

RP101075_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Eye Protection start->ppe waste_type Identify Waste Type ppe->waste_type empty_container Empty Container waste_type->empty_container Container unused_solid Unused Solid this compound waste_type->unused_solid Solid solutions Solutions Containing this compound waste_type->solutions Liquid contaminated_materials Contaminated Materials (e.g., tips, paper) waste_type->contaminated_materials Solid Waste triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse collect_hazardous Collect in Labeled Hazardous Waste Container unused_solid->collect_hazardous solutions->collect_hazardous contaminated_materials->collect_hazardous collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container collect_rinsate->deface_label ehs_disposal Dispose through Institutional EHS Hazardous Waste Program deface_label->ehs_disposal collect_hazardous->ehs_disposal

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling RP101075

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of RP101075. As a potent S1PR1 agonist and an active metabolite of Ozanimod, proper handling procedures are essential to ensure laboratory safety and experimental integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for its parent compound, Ozanimod, which is expected to have a similar safety profile.

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications and Use
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filters or Airline Respirator/Self-Contained Breathing Apparatus (SCBA)Required for dust-generating operations and spill cleanup to prevent inhalation.[1]
Hand Impervious gloves (double-gloving recommended)To be worn when skin contact is possible.[1]
Eye Safety glasses with side-shields or gogglesTo protect against splashes and dust.
Body Laboratory coatTo prevent contamination of personal clothing.

Operational Plan: Safe Handling Procedures

Safe handling of this compound requires a controlled environment and vigilant practices to minimize exposure risk.

Engineering Controls:

  • Operations involving this compound should be conducted within a closed process system, ventilated enclosure, or an isolator to control exposure.[1]

  • Ensure adequate ventilation in all handling areas.[2]

General Handling:

  • Avoid the formation of dust and aerosols.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling, especially before eating, drinking, or smoking.

  • Protective equipment should not be worn outside of the designated work area.

  • All protective equipment must be decontaminated after use.

Storage:

  • Keep containers tightly closed in a dry, well-ventilated place.

  • Store locked up.

Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the substance and prevent exposure.

Spill Response Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • Do not raise dust if the spilled material is solid.

    • Cover the spill with a damp cloth or towel to minimize dust dispersal.

    • Use absorbents for liquid spills.

  • Clean-up:

    • Personnel involved in cleanup must wear appropriate PPE, including a PAPR or SCBA.

    • Collect the spilled material into a leak-proof container for disposal.

  • Decontaminate: Decontaminate the spill area twice.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.

  • Do not allow the chemical to enter drains.

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Standard laboratory workflow for handling this compound.

This compound Signaling Pathway

This compound is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). The diagram below illustrates its mechanism of action.

G This compound This compound S1PR1 S1PR1 This compound->S1PR1 binds to G-protein activation G-protein activation S1PR1->G-protein activation Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling

Caption: Simplified signaling pathway of this compound as an S1PR1 agonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RP101075
Reactant of Route 2
Reactant of Route 2
RP101075

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.